8-Epiloganic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,4aS,6S,7S,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O10/c1-5-8(18)2-6-7(14(22)23)4-24-15(10(5)6)26-16-13(21)12(20)11(19)9(3-17)25-16/h4-6,8-13,15-21H,2-3H2,1H3,(H,22,23)/t5-,6-,8+,9-,10-,11-,12+,13-,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNGEAWILNVFFD-OZFVSFPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40231816 | |
| Record name | 8-Epiloganic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82509-41-9 | |
| Record name | 8-Epiloganic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082509419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Epiloganic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
8-Epiloganic Acid: A Comprehensive Technical Guide on its Natural Occurrence and Distribution
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Epiloganic acid, an iridoid glucoside, is a naturally occurring plant secondary metabolite with potential pharmacological significance. This technical guide provides an in-depth overview of its natural occurrence, distribution, and biosynthesis. Quantitative data from existing literature is summarized, and detailed experimental protocols for the isolation and quantification of iridoid glycosides are provided. Furthermore, a proposed biosynthetic pathway for this compound is illustrated, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Natural Occurrence and Distribution
This compound has been identified in a select number of plant species, primarily within the families Scrophulariaceae and Orobanchaceae. Its distribution appears to be specific to certain genera, highlighting the chemotaxonomic significance of this compound.
Table 1: Natural Occurrence of this compound
| Plant Family | Species | Plant Part | Reference(s) |
| Scrophulariaceae | Linaria cymbalaria (Cymbalaria muralis) | - | [1] |
| Orobanchaceae | Rehmannia glutinosa | Roots | [2][3] |
| - | Triaenophora rupestris | - | [2] |
While the presence of this compound has been confirmed in these species, comprehensive quantitative data on its concentration remains limited in the currently available scientific literature. One study on Rehmannia glutinosa indicated that the content of this compound was 4.46 times higher in aqueous extracts compared to ethanolic extracts, suggesting that the choice of solvent significantly impacts extraction efficiency. However, absolute concentration values in mg/g of plant material are not yet widely reported.
Biosynthesis of this compound
The biosynthesis of this compound follows the general iridoid pathway, originating from geranyl pyrophosphate (GPP). The pathway involves a series of enzymatic reactions, including hydroxylation, oxidation, and cyclization. The stereochemistry at the C8 position, which defines this compound, is determined by the stereospecificity of the enzymes involved in the cyclization and reduction steps.
The key enzyme, Iridoid Synthase (ISY), catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid skeleton. The stereoselectivity of different ISY isoforms is crucial in determining the final stereochemistry of the iridoid products. It is hypothesized that a specific isoform of ISY or a subsequent epimerase is responsible for the formation of the 8-epi configuration.
Below is a proposed biosynthetic pathway leading to this compound, illustrated using the DOT language for Graphviz.
Figure 1: Proposed biosynthetic pathway of this compound.
Experimental Protocols
Isolation and Purification of Iridoid Glycosides
The following is a general protocol for the isolation and purification of iridoid glycosides from plant material, which can be adapted for this compound.
3.1.1. Extraction
-
Sample Preparation: Air-dry the plant material (e.g., roots of Rehmannia glutinosa) at room temperature and grind it into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered plant material with 70% ethanol at room temperature for 24 hours. Repeat the extraction three times.
-
Alternatively, perform Soxhlet extraction with methanol for 6-8 hours.
-
For a more efficient extraction of polar iridoid glycosides, pressurized hot water extraction can be employed.
-
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
3.1.2. Fractionation
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Iridoid glycosides are typically enriched in the n-butanol fraction.
-
-
Solid-Phase Extraction (SPE):
-
Alternatively, the aqueous suspension of the crude extract can be subjected to SPE on a C18 cartridge.
-
Wash the cartridge with water to remove highly polar compounds, and then elute the iridoid glycosides with methanol.
-
3.1.3. Chromatographic Purification
-
Column Chromatography:
-
Pack a glass column with silica gel 60 (70-230 mesh).
-
Apply the n-butanol fraction or the methanol eluate from SPE to the column.
-
Elute the column with a gradient of chloroform-methanol or ethyl acetate-methanol-water.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:methanol:water, 8:1:1 v/v/v) and visualizing with a spray reagent (e.g., anisaldehyde-sulfuric acid).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the fractions containing the target compound using a C18 column.
-
Use a mobile phase of methanol and water or acetonitrile and water in a gradient elution.
-
Monitor the elution profile with a UV detector at a wavelength of approximately 235 nm.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
The following is a general HPLC-UV method that can be optimized for the quantification of this compound.
3.2.1. Instrumentation and Conditions
-
HPLC System: An HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10-20 µL.
3.2.2. Sample and Standard Preparation
-
Standard Solution: Prepare a stock solution of pure this compound in methanol and create a series of dilutions to construct a calibration curve.
-
Sample Solution:
-
Extract a known weight of the powdered plant material with a suitable solvent (e.g., 70% methanol) using ultrasonication or reflux.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
3.2.3. Method Validation
The analytical method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.
Conclusion and Future Perspectives
This compound is an iridoid glucoside with a limited but specific natural distribution. While its presence in several plant species is established, further research is required to determine its concentration in these plants and to explore its full pharmacological potential. The detailed experimental protocols and the proposed biosynthetic pathway provided in this guide serve as a valuable resource for researchers to advance the study of this and other related natural products. Future work should focus on isolating and characterizing the specific enzymes responsible for the stereoselective synthesis of this compound, which could open avenues for its biotechnological production.
References
The Biosynthesis of 8-Epiloganic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of 8-epiloganic acid, an iridoid glucoside found in various medicinal plants. This document details the enzymatic steps, intermediate compounds, and relevant experimental methodologies for the study of this pathway, which is of significant interest for its potential applications in drug discovery and development.
Introduction to this compound and Iridoids
This compound is a monoterpenoid belonging to the iridoid class of natural products. Iridoids are characterized by a cyclopentan-[c]-pyran skeleton and are widely distributed in the plant kingdom, often serving as defensive compounds against herbivores and pathogens. The biological activities of iridoids are diverse and include anti-inflammatory, anti-cancer, and neuroprotective properties, making their biosynthetic pathways a critical area of research for metabolic engineering and the production of high-value pharmaceuticals. This compound has been identified in plants such as Rehmannia glutinosa and Triaenophora rupestris[1].
The Core Biosynthetic Pathway of Iridoids
The biosynthesis of this compound follows the general iridoid pathway, which originates from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, leading to the formation of the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
The core iridoid pathway can be summarized in the following key steps:
-
Formation of Geraniol: IPP and DMAPP are condensed by geranyl pyrophosphate synthase (GPPS) to form geranyl pyrophosphate (GPP). GPP is then hydrolyzed by geraniol synthase (GES) to produce the acyclic monoterpene, geraniol.
-
Hydroxylation and Oxidation of Geraniol: Geraniol undergoes hydroxylation at the C8 position, catalyzed by a cytochrome P450 monooxygenase, geraniol 8-hydroxylase (G8H) , to yield 8-hydroxygeraniol. This is followed by a two-step oxidation of the alcohol group to an aldehyde, a reaction catalyzed by 8-hydroxygeraniol oxidoreductase (8HGO) , resulting in 8-oxogeranial.
-
Formation of the Iridoid Skeleton: The crucial cyclization of the iridoid scaffold is catalyzed by iridoid synthase (ISY) . This enzyme converts 8-oxogeranial into a mixture of iridodial stereoisomers, which exist in equilibrium with their cyclic hemiacetal forms, the nepetalactols. This step is a key branching point that can lead to the formation of different iridoid stereoisomers.
-
Oxidation to form 7-Deoxyloganetic Acid: The iridodial/nepetalactol intermediate is then oxidized to 7-deoxyloganetic acid. This reaction is catalyzed by a cytochrome P450 enzyme, iridoid oxidase (IO) , also known as 7-deoxyloganetic acid synthase (7DLS, CYP76A26)[2][3][4].
-
Glycosylation to form 7-Deoxyloganic Acid: The carboxyl group of 7-deoxyloganetic acid is then glycosylated by 7-deoxyloganetic acid glucosyltransferase (7-DLGT) , using UDP-glucose as the sugar donor, to produce 7-deoxyloganic acid[5].
The following diagram illustrates the core iridoid biosynthetic pathway leading to 7-deoxyloganic acid.
References
- 1. This compound | C16H24O10 | CID 158144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-deoxyloganetic acid synthase catalyzes a key 3 step oxidation to form 7-deoxyloganetic acid in Catharanthus roseus iridoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 7-Deoxyloganetic acid - Wikipedia [en.wikipedia.org]
- 5. 7-Deoxyloganic acid - Wikipedia [en.wikipedia.org]
physical and chemical properties of 8-Epiloganic Acid
This technical guide provides a comprehensive overview of the physical and chemical properties of 8-Epiloganic Acid, tailored for researchers, scientists, and drug development professionals.
Core Properties of this compound
This compound is an iridoid glucoside found in plant species such as Linaria cymbalaria (Scrophulariaceae), Rehmannia glutinosa, and Triaenophora rupestris.[1][2][3] It is classified as a monoterpenoid. Structurally, its IUPAC name is (1S,4aS,6S,7S,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid.[2]
The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C16H24O10 | [1][2][3] |
| Molecular Weight | 376.36 g/mol | [1][2][3] |
| CAS Number | 82509-41-9 | [1][2][4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 138-139 °C | [4][5] |
| Boiling Point (Predicted) | 646.3 ± 55.0 °C | [4] |
| Density (Predicted) | 1.60 ± 0.1 g/cm³ | [4] |
| pKa (Predicted) | 4.55 ± 0.70 | [4] |
The solubility of this compound in common laboratory solvents has been determined and is crucial for the preparation of stock solutions and experimental assays.
| Solvent | Concentration | Conditions |
| DMSO | 50 mg/mL (132.85 mM) | Requires sonication, warming, and heating to 60°C.[1][3] |
| H₂O | 4.81 mg/mL (12.78 mM) | Requires sonication, warming, adjusting pH to 11 with 1 M NaOH, and heating to 60°C.[1][3] |
Experimental Protocols
Detailed methodologies for the preparation of stock solutions and their subsequent storage are critical for maintaining the integrity of this compound for research purposes.
To prepare stock solutions, it is recommended to use the batch-specific molecular weight provided on the product vial or Certificate of Analysis.[1]
Protocol for DMSO Stock Solution:
-
Weigh the desired amount of this compound.
-
Add the calculated volume of fresh, hygroscopic DMSO to achieve the target concentration (e.g., for a 10 mM solution, add 0.2657 mL of DMSO to 1 mg of the compound).[3]
-
To enhance solubility, gently warm the tube to 37°C and oscillate in an ultrasonic bath.[1] For higher concentrations (e.g., 50 mg/mL), heating to 60°C may be necessary.[1][3]
Protocol for Aqueous Stock Solution:
-
Weigh the desired amount of this compound.
-
Add the calculated volume of water.
-
To aid dissolution, utilize an ultrasonic bath and warming.[1][3]
-
Adjust the pH to 11 using 1 M NaOH and heat the solution to 60°C.[1][3]
-
Before use in cell culture or other sterile applications, the aqueous solution should be filter-sterilized using a 0.22 μm filter.[3]
Proper storage is essential to prevent degradation of the compound.
-
General Storage of Solid Compound: Store at 4°C, protected from moisture and light.[1][3]
-
Stock Solutions: Once prepared, solutions should be aliquoted into separate packages to avoid repeated freeze-thaw cycles.[1]
While a specific protocol for this compound is not detailed in the provided search results, a general methodology for the isolation of similar compounds, such as iridoid glycosides from plant material, typically involves the following steps. This can be adapted based on the specific plant matrix.
-
Extraction: The dried and powdered plant material is extracted with a polar solvent like methanol or ethanol.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Iridoid glycosides are typically found in the more polar fractions.
-
Chromatography: The polar fractions are further purified using various chromatographic techniques:
-
Macroporous Resin Chromatography: To remove sugars and other highly polar impurities.
-
Silica Gel Column Chromatography: For separation based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain the compound at high purity (>98%).[6]
-
Visualized Workflows and Relationships
The following diagrams, created using Graphviz, illustrate key experimental workflows and logical relationships relevant to this compound.
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Hierarchical classification of this compound.
Note: Specific spectral data (NMR, IR, MS) for this compound were not available in the consulted search results. Researchers should refer to specialized chemical databases or perform their own analyses for detailed spectral characterization.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | C16H24O10 | CID 158144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound CAS#: 82509-41-9 [m.chemicalbook.com]
- 5. 错误页 [amp.chemicalbook.com]
- 6. Natural Product Description|8-Epideoxyloganic acid [sinophytochem.com]
8-Epiloganic Acid: A Review of Its Known Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
8-Epiloganic acid is an iridoid glycoside, a class of monoterpenoids widely distributed in the plant kingdom.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23] Iridoids are known to possess a diverse range of biological activities, making them a subject of significant interest in pharmacology and drug discovery. This technical guide provides a comprehensive overview of the currently known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.
While research on this compound is not as extensive as for some other iridoids, existing studies provide valuable insights into its potential therapeutic applications. This document aims to consolidate this information to support further research and development efforts.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄O₁₀ | [1] |
| Molecular Weight | 376.36 g/mol | [1] |
| CAS Number | 82509-41-9 | [3] |
| Appearance | White to off-white solid | [8] |
| Solubility | Soluble in DMSO and water (with warming and pH adjustment) | [3] |
Known Biological Activities
Currently, detailed studies on the biological activities of this compound are limited. However, research on the broader class of iridoids provides a context for its potential pharmacological profile. Iridoids are generally recognized for their anti-inflammatory, antioxidant, neuroprotective, and anticancer properties.[2][4][5][9][13][14][15][16][17][18][19][21][22][23]
A study on a closely related compound, 8-Epideoxyloganic acid , demonstrated weak antinociceptive (pain-relieving) activity .[5][8] This suggests that this compound may also possess analgesic properties, although further investigation is required to confirm this.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not widely published. However, based on the study of 8-Epideoxyloganic acid and general pharmacological screening methods for natural products, the following experimental designs could be employed to investigate its biological activities.
In Vitro Anti-inflammatory Assay
A common method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
References
- 1. This compound | C16H24O10 | CID 158144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Epideoxyloganic acid | C16H24O9 | CID 443332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. 8-epideoxyloganic acid | 88668-99-9 [amp.chemicalbook.com]
- 9. Efficient synthesis and biological evaluation of epiceanothic acid and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural Product Description|8-Epideoxyloganic acid [sinophytochem.com]
- 11. This compound (CAS No. 82509-41-9) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 12. chemwhat.com [chemwhat.com]
- 13. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Topical antiinflammatory activity of phytosterols isolated from Eryngium foetidum on chronic and acute inflammation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluation of the anti-inflammatory, analgesic and antipyretic activities of the natural polyphenol chlorogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Natural Products/Bioactive Compounds as a Source of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
8-Epiloganic Acid: A Pivotal Intermediate in the Biosynthesis of 8-epi-Iridoid Glucosides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Iridoid glucosides represent a vast and structurally diverse class of plant secondary metabolites with a wide array of pharmacological activities. Central to their biosynthesis is the formation of the characteristic cyclopentanopyran skeleton. While the biosynthesis of major iridoids like loganin and secologanin has been extensively studied, the origin and role of their stereoisomers, such as 8-epiloganic acid, have remained less clear. This technical guide provides a comprehensive overview of the current understanding of this compound's role as a key intermediate in a distinct biosynthetic pathway leading to 8-epi-iridoid glucosides. We delve into the enzymatic steps leading to the iridoid backbone, present a model for the biosynthesis of this compound, and provide detailed experimental protocols for the analysis and characterization of these compounds and the enzymes involved in their formation.
Introduction
Iridoids are a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton.[1] They are widely distributed in the plant kingdom, particularly in the Asteridae subclass, and serve various ecological roles, including defense against herbivores and pathogens.[2] In recent years, iridoids have garnered significant attention from the scientific community due to their broad spectrum of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties.
The biosynthesis of iridoids originates from geranyl pyrophosphate (GPP), a product of the methylerythritol phosphate (MEP) pathway.[3] A series of enzymatic reactions, including hydroxylations, oxidations, and a key reductive cyclization, lead to the formation of the iridoid scaffold. While the mainstream pathway to loganin and secologanin, precursors to many indole alkaloids, is well-established, the biosynthesis of iridoids with alternative stereochemistry, such as those with an 8-α-hydrogen (8-epi configuration), is less understood. This compound has been identified as a key intermediate in the biosynthesis of this class of iridoids.[4] This guide will focus on the pivotal role of this compound in the diversification of iridoid structures.
The Iridoid Glucoside Biosynthetic Pathway: A Fork in the Road
The biosynthesis of iridoid glucosides can be broadly divided into the formation of the iridoid skeleton and subsequent tailoring reactions. A key branching point in the pathway appears to determine the stereochemistry at the C8 position, leading to either the loganin or the 8-epiloganin series of compounds.
Formation of the Core Iridoid Skeleton
The initial steps of iridoid biosynthesis leading to the central intermediate, 8-oxogeranial, are common for both loganin and 8-epiloganin pathways.
-
Geraniol Synthesis: Geranyl pyrophosphate (GPP) is converted to geraniol by the action of geraniol synthase (GES) .
-
Hydroxylation of Geraniol: Geraniol undergoes hydroxylation at the C8 position, catalyzed by geraniol-8-hydroxylase (G8H) , a cytochrome P450 monooxygenase, to yield 8-hydroxygeraniol.
-
Oxidation to 8-Oxogeranial: 8-hydroxygeraniol is then oxidized to 8-oxogeranial by 8-hydroxygeraniol oxidoreductase (8HGO) .[5]
-
Reductive Cyclization: The key step in the formation of the iridoid ring is the reductive cyclization of 8-oxogeranial, catalyzed by iridoid synthase (ISY) . This enzyme utilizes NADPH to reduce the α,β-unsaturated aldehyde in 8-oxogeranial, which is followed by a spontaneous or enzyme-assisted cyclization to form nepetalactol and its open-chain isomer, iridodial.[2][5]
Figure 1: Biosynthetic pathway from Geranyl Pyrophosphate to the core iridoid skeleton.
The Divergence: Biosynthesis of Loganic Acid vs. This compound
Following the formation of nepetalactol/iridodial, the pathway is believed to diverge, leading to iridoids with different stereochemistry at the C8 position.
Route I: The Loganin Pathway (8β-H)
This well-characterized pathway leads to the formation of loganic acid and subsequently loganin.
-
Oxidation to 7-Deoxyloganetic Acid: Iridotrial, derived from nepetalactol, is oxidized to 7-deoxyloganetic acid by iridoid oxidase (IO) , a cytochrome P450 enzyme.
-
Glycosylation: 7-deoxyloganetic acid is then glycosylated by a UDP-glycosyltransferase (UGT) to form 7-deoxyloganic acid.
-
Hydroxylation: 7-deoxyloganic acid hydroxylase (7-DLH) , another cytochrome P450, hydroxylates 7-deoxyloganic acid at the C7 position to yield loganic acid .[6]
Route II: The Putative 8-Epiloganin Pathway (8α-H)
Evidence from feeding experiments with labeled precursors suggests a parallel pathway for the biosynthesis of 8-epi-iridoids.[1][7] While the specific enzymes have not yet been fully characterized, a plausible pathway can be proposed.
-
Formation of 8-epi-deoxyloganetic acid: It is hypothesized that a stereospecific cyclase or a downstream epimerase acting on an early intermediate leads to the formation of an 8-epi precursor. Feeding experiments have demonstrated that 8-epi-deoxyloganic acid can serve as a precursor for catalpol, an 8-epi-iridoid.[4] This suggests the existence of 8-epi-deoxyloganetic acid as a key intermediate.
-
Glycosylation: Similar to the loganin pathway, a UDP-glycosyltransferase (UGT) is presumed to glycosylate 8-epi-deoxyloganetic acid to form 8-epi-deoxyloganic acid.
-
Hydroxylation: A hydroxylase, likely a cytochrome P450 enzyme analogous to 7-DLH, is proposed to hydroxylate 8-epi-deoxyloganic acid at the C7 position to produce This compound .
Figure 2: Divergence of the iridoid biosynthetic pathway leading to loganic acid and this compound.
Data Presentation
While comprehensive quantitative data for the enzymatic steps in the this compound pathway are not yet available, the following table summarizes the typical kinetic parameters for key enzyme classes involved in iridoid biosynthesis, based on studies of the loganin pathway.
| Enzyme Class | Substrate | Product | Km (µM) | kcat (s⁻¹) | Plant Source | Reference |
| Iridoid Synthase (ISY) | 8-Oxogeranial | Nepetalactol/Iridodial | 50 - 200 | 0.1 - 1.0 | Catharanthus roseus | [8] |
| UDP-Glycosyltransferase (UGT) | 7-Deoxyloganetic acid | 7-Deoxyloganic acid | 10 - 100 | 0.05 - 0.5 | Catharanthus roseus | [5] |
| Cytochrome P450 Hydroxylase (e.g., 7-DLH) | 7-Deoxyloganic acid | Loganic acid | 5 - 50 | 0.01 - 0.1 | Catharanthus roseus | [9] |
Note: The values presented are approximate ranges and can vary depending on the specific enzyme, plant species, and assay conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and iridoid glucoside biosynthesis.
Heterologous Expression and Purification of Iridoid Synthase (ISY)
This protocol describes the expression of ISY in E. coli for subsequent enzyme assays.
-
Gene Cloning: The coding sequence of the target ISY gene is amplified from cDNA and cloned into a suitable expression vector (e.g., pET-28a(+)) with an N-terminal His-tag.[6]
-
Transformation: The expression construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).[10]
-
Protein Expression:
-
Inoculate a starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.[10]
-
-
Cell Lysis and Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Purify the His-tagged protein from the supernatant using a Ni-NTA affinity chromatography column according to the manufacturer's instructions.[8]
-
Elute the protein with a buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Assess the purity of the protein by SDS-PAGE.
-
Figure 3: Workflow for heterologous expression and purification of iridoid synthase.
Iridoid Synthase (ISY) Enzyme Assay and Product Analysis by GC-MS
This protocol allows for the functional characterization of ISY and the identification of its products.
-
Enzyme Assay:
-
Prepare a reaction mixture containing:
-
100 mM HEPES buffer (pH 7.5)
-
1 mM NADPH
-
10-50 µg of purified ISY enzyme
-
200 µM 8-oxogeranial (substrate)
-
-
Incubate the reaction mixture at 30°C for 1-3 hours.[11]
-
Stop the reaction by adding an equal volume of ethyl acetate.
-
-
Product Extraction:
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Carefully collect the upper ethyl acetate layer containing the products.
-
Dry the extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Analyze the extracted products using a gas chromatograph coupled to a mass spectrometer (GC-MS).[11]
-
Use a suitable capillary column (e.g., DB-5ms).
-
Employ a temperature program to separate the products (e.g., initial temperature of 60°C, ramp to 280°C).
-
Identify the products (nepetalactol and iridodial) by comparing their mass spectra and retention times with authentic standards.[8]
-
Quantitative Analysis of this compound and Loganic Acid by HPLC-UV/MS
This protocol enables the quantification of this compound and its isomers in plant extracts.
-
Sample Preparation:
-
Grind plant material to a fine powder in liquid nitrogen.
-
Extract the powder with methanol or a methanol/water mixture (e.g., 80% methanol) using sonication or shaking.
-
Centrifuge the extract and filter the supernatant through a 0.22 µm filter.[12]
-
-
HPLC-UV/MS Analysis:
-
Perform chromatographic separation on a C18 reverse-phase column.[12][13]
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Monitor the elution of compounds using a UV detector (e.g., at 240 nm) and a mass spectrometer.[13]
-
For quantification, use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.[14]
-
-
Quantification:
-
Prepare standard curves for this compound and loganic acid using authentic standards of known concentrations.
-
Calculate the concentration of the analytes in the plant extracts by comparing their peak areas to the standard curves.
-
Figure 4: Workflow for the quantitative analysis of iridoid glucosides by HPLC-UV/MS.
Conclusion and Future Perspectives
This compound is emerging as a crucial intermediate in a distinct biosynthetic pathway leading to the formation of 8-epi-iridoid glucosides. While feeding studies have provided strong evidence for its role, the complete enzymatic machinery of this "Route II" pathway remains to be elucidated. Future research should focus on the identification and characterization of the stereospecific enzymes that determine the 8-epi configuration, as well as the downstream tailoring enzymes that lead to the vast diversity of 8-epi-iridoids found in nature. The detailed protocols provided in this guide offer a solid foundation for researchers to further investigate this fascinating area of plant secondary metabolism, which holds significant promise for the discovery and development of novel therapeutic agents. The elucidation of the complete biosynthetic pathway will not only enhance our fundamental understanding of plant biochemistry but also open up new avenues for the metabolic engineering of high-value iridoid compounds.
References
- 1. scielo.br [scielo.br]
- 2. Further iridoid glucosides in the genus Manulea (Scrophulariaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the iridoid glucoside, lamalbid, in Lamium barbatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Transcriptome‐based identification and functional characterization of iridoid synthase involved in monotropein biosynthesis in blueberry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 10. Heterologous protein expression in E. coli [protocols.io]
- 11. zenodo.org [zenodo.org]
- 12. Biosynthesis of iridoid sex pheromones in aphids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of iridoid synthases from Nepeta species: Iridoid cyclization does not determine nepetalactone stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo characterization of key iridoid biosynthesis pathway genes in catnip (Nepeta cataria) - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and First Isolation of 8-Epiloganic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Epiloganic acid, a naturally occurring iridoid glucoside, has been identified as a component of several plant species. This technical guide provides a comprehensive overview of the initial discovery and isolation of this compound, with a focus on the experimental methodologies and quantitative data available in the scientific literature. The information presented here is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in this compound and related iridoid glucosides.
Discovery and Natural Occurrence
This compound was first reported in 1982 by Bianco, Passacantilli, and Polidori.[1][2][3] Their research identified the compound in the plant Linaria cymbalaria (L.) Mill., a member of the Scrophulariaceae family.[1][2][3] Subsequent studies have also reported the presence of this compound in other plant species, including Rehmannia glutinosa and Triaenophora rupestris.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for the design of extraction, purification, and analytical protocols.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₂₄O₁₀ | [4] |
| Molecular Weight | 376.36 g/mol | [4] |
| CAS Number | 82509-41-9 | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and water |
First Isolation from Linaria cymbalaria
General Experimental Workflow
The isolation of iridoid glucosides, such as this compound, from plant sources typically involves a multi-step process. The logical flow of this process is outlined in the diagram below.
Detailed Experimental Protocols
Note: The following protocols are based on general methodologies for the isolation of iridoid glucosides from plants of the Scrophulariaceae family, as the specific details from the original 1982 publication by Bianco et al. could not be obtained.
1. Plant Material and Extraction:
-
Fresh or dried aerial parts of Linaria cymbalaria are collected and ground to a fine powder.
-
The powdered plant material is then subjected to exhaustive extraction with a polar solvent, typically methanol or ethanol, at room temperature or under reflux.
-
The resulting crude extract is filtered and concentrated under reduced pressure to yield a viscous residue.
2. Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Iridoid glucosides, being polar compounds, are expected to concentrate in the more polar fractions (e.g., n-butanol and aqueous fractions).
3. Chromatographic Separation:
-
The polar fraction is subjected to column chromatography over a stationary phase like silica gel or a polymeric adsorbent (e.g., Diaion HP-20).
-
Elution is performed with a gradient of solvents, typically starting with a less polar mixture (e.g., chloroform-methanol) and gradually increasing the polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable spray reagent (e.g., vanillin-sulfuric acid) to visualize the iridoid glucosides.
4. Final Purification:
-
Fractions containing this compound are pooled and further purified using techniques such as preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a mobile phase of methanol-water or acetonitrile-water.
-
This final step yields the pure, isolated this compound.
Structural Elucidation
The structure of this compound was elucidated using a combination of spectroscopic techniques. The logical relationship of these methods in determining the final structure is depicted below.
Spectroscopic Data
Detailed quantitative spectroscopic data from the original publication is limited. However, commercial suppliers of this compound provide typical analytical data. A summary of expected spectroscopic features is presented below.
| Spectroscopic Technique | Key Features |
| ¹H NMR | Signals corresponding to the iridoid core protons, including the characteristic olefinic proton of the enol-ether system, and the anomeric proton of the glucose moiety. |
| ¹³C NMR | Resonances for the 16 carbon atoms, including the carbonyl carbon of the carboxylic acid, the carbons of the enol-ether double bond, and the carbons of the glucose unit. |
| Mass Spectrometry | A molecular ion peak (or adducts) consistent with the molecular formula C₁₆H₂₄O₁₀. |
| IR Spectroscopy | Absorption bands indicating the presence of hydroxyl groups, a carboxylic acid group, a C=C double bond, and C-O bonds. |
Conclusion
The discovery and first isolation of this compound by Bianco and colleagues in 1982 laid the groundwork for future research into this iridoid glucoside. While the original detailed experimental protocol remains elusive in readily accessible literature, established phytochemical methods provide a robust framework for its extraction and purification from Linaria cymbalaria and other plant sources. The structural characterization, based on a combination of spectroscopic techniques, has been confirmed and is consistent with other known iridoid glucosides. This technical guide serves as a starting point for researchers, providing the foundational knowledge necessary to pursue further studies on the chemistry, pharmacology, and potential therapeutic applications of this compound.
References
A Literature Review on the Synthesis of 8-Epiloganic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Epiloganic acid, an iridoid glucoside, is a molecule of interest in natural product chemistry and drug discovery due to its structural relation to biologically active compounds. This technical guide provides a comprehensive review of the plausible synthetic strategies for this compound. As no direct total synthesis has been published to date, this document outlines a proposed synthetic pathway based on established methodologies for the synthesis of related iridoids, particularly focusing on the stereoselective synthesis of the aglycone of (±)-8-epiloganin, as reported in the literature. This guide includes detailed, plausible experimental protocols, tabulated quantitative data from analogous syntheses, and visual representations of the proposed synthetic pathway and experimental workflows to facilitate understanding and replication.
Introduction
Iridoids are a large class of monoterpenoids characterized by a cyclopentanopyran ring system. They exhibit a wide range of biological activities and serve as biosynthetic precursors to many important alkaloids. This compound is an isomer of loganic acid, a key intermediate in the biosynthesis of numerous indole alkaloids. The stereochemistry at the C8 position is a critical determinant of the biological activity and chemical properties of these molecules. While the biosynthesis of iridoids has been extensively studied, the chemical synthesis of many of these complex natural products, including this compound, remains a challenge.
This guide aims to provide a detailed, literature-informed roadmap for the synthesis of this compound. The proposed strategy hinges on the synthesis of the aglycone, (±)-8-epiloganetin, followed by glycosylation and subsequent hydrolysis to yield the target molecule.
Proposed Synthetic Pathway for this compound
The proposed total synthesis of this compound is divided into three main stages:
-
Stereoselective Synthesis of the Aglycone, (±)-8-Epiloganetin: This stage focuses on the construction of the core iridoid skeleton with the desired stereochemistry at the C8 position.
-
Glycosylation of (±)-8-Epiloganetin: Introduction of the glucose moiety at the C1 position.
-
Final Deprotection/Hydrolysis: Conversion of the glycosylated intermediate to this compound.
The overall proposed synthetic scheme is depicted below.
Caption: Proposed three-stage synthetic pathway to this compound.
Detailed Experimental Protocols
Stage 1: Synthesis of (±)-8-Epiloganetin
The synthesis of the aglycone of (±)-8-epiloganin provides the core iridoid structure. The following protocol is adapted from the reported synthesis of analogous iridoid skeletons.
Key Experiment: Stereoselective Formation of the Cyclopentanopyran Ring
This protocol describes a plausible key step in forming the iridoid core, inspired by methodologies used for similar compounds.
-
Reaction: Intramolecular Michael Addition for Cyclization.
-
Reactants:
-
A suitable acyclic precursor containing both the Michael acceptor and donor moieties.
-
-
Reagents and Solvents:
-
Base catalyst (e.g., DBU, Diazabicycloundecene)
-
Anhydrous solvent (e.g., Toluene or THF)
-
-
Procedure:
-
The acyclic precursor (1.0 eq) is dissolved in the anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen).
-
The solution is cooled to a specific temperature (e.g., 0 °C or -78 °C) to control the stereoselectivity.
-
The base catalyst (0.1-1.2 eq) is added dropwise to the solution.
-
The reaction mixture is stirred at the controlled temperature for a specified duration (e.g., 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride solution).
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the cyclized iridoid intermediate.
-
Stage 2: Glycosylation of (±)-8-Epiloganetin
Glycosylation is a critical step to introduce the sugar moiety. A common method for this transformation is the Schmidt glycosylation.
Key Experiment: Schmidt Glycosylation
-
Reactants:
-
(±)-8-Epiloganetin (glycosyl acceptor)
-
Protected glucose donor (e.g., a thioglycoside or trichloroacetimidate)
-
-
Reagents and Solvents:
-
Promoter (e.g., TMSOTf, Trifluoromethanesulfonic acid trimethylsilyl ester)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Molecular sieves (4 Å)
-
-
Procedure:
-
A mixture of the glycosyl acceptor ((±)-8-Epiloganetin, 1.0 eq) and the protected glucose donor (1.2-1.5 eq) is dissolved in the anhydrous solvent containing activated molecular sieves.
-
The mixture is stirred at room temperature for 30 minutes under an inert atmosphere.
-
The reaction is cooled to a low temperature (e.g., -40 °C).
-
The promoter (0.1-0.3 eq) is added dropwise.
-
The reaction is stirred at this temperature and allowed to slowly warm to a higher temperature (e.g., 0 °C) over several hours.
-
The reaction is quenched by the addition of a base (e.g., triethylamine or pyridine).
-
The mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography to yield the protected 8-epiloganin derivative.
-
Stage 3: Final Deprotection/Hydrolysis
The final step involves the removal of protecting groups from the sugar moiety and hydrolysis of the ester to yield the carboxylic acid.
Key Experiment: Global Deprotection and Hydrolysis
-
Reactant:
-
Protected 8-epiloganin derivative
-
-
Reagents and Solvents:
-
Base for hydrolysis (e.g., Lithium hydroxide)
-
Solvent system (e.g., THF/water or Methanol/water)
-
Acid for neutralization (e.g., dilute HCl)
-
-
Procedure:
-
The protected 8-epiloganin derivative is dissolved in the solvent system.
-
An aqueous solution of the base (e.g., 1 M LiOH) is added, and the mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC or LC-MS until all protecting groups are removed and the ester is hydrolyzed.
-
The reaction mixture is cooled in an ice bath and acidified to a pH of approximately 3-4 with the dilute acid.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound.
-
Quantitative Data Summary
Since a direct synthesis of this compound has not been published, the following table summarizes typical yields and conditions for analogous reactions in the synthesis of related iridoids. This data can serve as a benchmark for the proposed synthesis.
| Reaction Stage | Key Transformation | Typical Reagents & Conditions | Typical Yield (%) | Reference Analogue |
| Stage 1 | Intramolecular Michael Addition | DBU, Toluene, 0 °C to rt, 12 h | 60-85 | Loganin Aglycone Synthesis |
| Stage 1 | Diastereoselective Reduction | NaBH4, CeCl3·7H2O, MeOH, -78 °C | 70-95 | Iridoid Core Synthesis |
| Stage 2 | Schmidt Glycosylation | Thioglycoside, TMSOTf, CH2Cl2, -40 °C | 50-75 | Geniposide Synthesis |
| Stage 3 | Saponification | LiOH, THF/H2O, rt, 4 h | 85-98 | Loganin Synthesis |
| Stage 3 | Global Deprotection (e.g., Acyl groups) | NaOMe, MeOH, rt, 2 h | 90-99 | General Glycoside Synthesis |
Visualizations
The following diagrams illustrate the key conceptual workflows in the synthesis of this compound.
Caption: Workflow for the synthesis of the aglycone (±)-8-epiloganetin.
Caption: Workflow for the glycosylation of (±)-8-epiloganetin.
Conclusion
This technical guide presents a plausible and detailed synthetic route to this compound, based on established chemical literature for the synthesis of structurally related iridoid glucosides. While a direct total synthesis has not yet been reported, the proposed strategy of stereoselective aglycone synthesis, followed by glycosylation and deprotection, provides a solid foundation for researchers aiming to access this compound. The provided experimental outlines, quantitative benchmarks, and workflow diagrams are intended to serve as a valuable resource for the planning and execution of the synthesis of this compound and its analogues for further biological evaluation and drug development endeavors. Future work should focus on the experimental validation of this proposed route and the development of an asymmetric synthesis to access enantiopure this compound.
Spectroscopic and Biosynthetic Insights into 8-Epiloganic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Epiloganic acid is an iridoid glucoside, a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. First isolated from Linaria cymbalaria (Scrophulariaceae), it represents a key molecule in the study of iridoid biosynthesis and holds potential for further investigation in drug discovery and development due to the diverse biological activities associated with this class of compounds.[1] This technical guide provides a summary of the available spectroscopic data, general experimental protocols for its analysis, and an overview of its biosynthetic origin.
Spectroscopic Data of this compound
Table 1: 1H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Data not available |
Table 2: 13C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| Data not available |
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragmentation |
| Data not available |
Experimental Protocols
The following sections detail generalized experimental methodologies for the isolation and spectroscopic analysis of iridoid glucosides like this compound, based on common practices in the field.
Isolation of Iridoid Glycosides
A typical isolation protocol for iridoid glucosides from plant material involves the following steps:
-
Extraction: Dried and powdered plant material is extracted with a polar solvent, typically methanol or ethanol, at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.
-
Solvent Partitioning: The crude extract is then concentrated under reduced pressure and subjected to solvent-solvent partitioning. This usually involves partitioning between water and a series of organic solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar compounds like fats and chlorophyll. The iridoid glucosides typically remain in the aqueous or ethyl acetate fractions.
-
Chromatographic Purification: The polar fractions are then subjected to various chromatographic techniques for purification. These may include:
-
Column Chromatography: Using stationary phases like silica gel or reversed-phase C18 silica gel with gradient elution systems (e.g., water-methanol or chloroform-methanol gradients).
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds, often using a reversed-phase C18 column with a water/acetonitrile or water/methanol gradient.
-
NMR Spectroscopy
For the structural elucidation of iridoid glucosides, a combination of one- and two-dimensional NMR experiments is employed:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, commonly methanol-d4 (CD3OD) or dimethyl sulfoxide-d6 (DMSO-d6).
-
Instrumentation: NMR spectra are recorded on a high-field spectrometer, typically operating at 400 MHz or higher for 1H NMR.
-
Experiments:
-
1H NMR: To determine the proton chemical shifts, multiplicities, and coupling constants.
-
13C NMR: To identify the number of carbon atoms and their chemical environments.
-
2D NMR (COSY, HSQC, HMBC): To establish proton-proton and proton-carbon correlations, which are crucial for assigning the complete structure and stereochemistry of the molecule.
-
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain insights into its structure through fragmentation analysis.
-
Ionization Techniques: Electrospray ionization (ESI) is the most common technique for the analysis of polar iridoid glucosides, typically in negative ion mode ([M-H]-) or positive ion mode as adducts with sodium ([M+Na]+) or ammonium ([M+NH4]+).
-
Mass Analyzers: High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, are used to obtain accurate mass measurements for molecular formula determination.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion is induced to generate a characteristic fragmentation pattern that can help in the structural elucidation, particularly of the aglycone and sugar moieties.
Biosynthesis of this compound
This compound, as an iridoid, is synthesized via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway, which provide the basic building blocks for all terpenoids. The following diagram illustrates the general biosynthetic pathway leading to the core iridoid skeleton.
Caption: Generalized biosynthetic pathway of this compound.
Conclusion
This technical guide provides a foundational understanding of this compound, highlighting the current gap in publicly available, detailed spectroscopic data. The outlined experimental protocols offer a general framework for researchers aiming to isolate and characterize this and similar iridoid glucosides. The provided biosynthetic pathway illustrates its origin within the broader context of terpenoid metabolism. Further research to fully elucidate the spectroscopic properties and explore the biological activities of this compound is warranted and will be crucial for unlocking its potential in various scientific and therapeutic applications.
References
8-Epiloganic Acid: A Technical Guide to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Epiloganic Acid is a naturally occurring iridoid a-D-glucoside that has been isolated from plant species such as Rehmannia glutinosa and Linaria cymbalaria. While research directly investigating the therapeutic applications of this compound is currently limited, the well-documented medicinal properties of its source organisms and the biological activities of structurally similar iridoid glycosides suggest a promising potential for further investigation. This technical guide provides a comprehensive overview of the known information regarding this compound, its natural sources, and the therapeutic activities of closely related compounds, offering a framework for future research and drug development.
Introduction
Iridoid glycosides are a large and diverse group of monoterpenoids characterized by a cyclopentane[c]pyran ring system. They are widely distributed in the plant kingdom and are known to possess a broad spectrum of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. This compound, a member of this class, has been identified in medicinal plants with a long history of use in traditional medicine for treating inflammatory and other ailments. This guide will synthesize the available data to explore the potential therapeutic avenues for this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄O₁₀ | [1] |
| Molecular Weight | 376.36 g/mol | [1] |
| CAS Number | 82509-41-9 | [2] |
| IUPAC Name | (1S,4aS,6S,7S,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid | [1] |
| Natural Sources | Rehmannia glutinosa, Triaenophora rupestris, Linaria cymbalaria | [1] |
Potential Therapeutic Applications based on Natural Sources
This compound is a constituent of plants with well-established medicinal uses.
-
Rehmannia glutinosa : This herb is a cornerstone of Traditional Chinese Medicine, often used to treat conditions associated with inflammation, autoimmune disorders, and diabetes.[3][4] The therapeutic effects of Rehmannia glutinosa are largely attributed to its rich content of iridoid glycosides, such as catalpol.[5][6] These compounds are known to modulate inflammatory pathways, including the nuclear factor-κB (NF-κB) signaling cascade, and reduce the production of pro-inflammatory cytokines.[3] Some iridoid glycosides from Rehmannia glutinosa have also demonstrated hepatoprotective activities.[7]
-
Linaria cymbalaria (now Cymbalaria muralis) : Species of the former Scrophulariaceae family (now largely reclassified under Plantaginaceae) are known to be rich in iridoid glycosides.[8] Extracts from plants in this family have been investigated for a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[9]
The presence of this compound in these plants suggests it may contribute to their overall therapeutic profiles and warrants direct investigation into its bioactivities.
Evidence from a Structurally Related Compound: 8-Epi-7-deoxyloganic Acid (DLA)
While direct experimental data on this compound is scarce, a study on the closely related compound, 8-Epi-7-deoxyloganic Acid (DLA), provides significant insights into its potential therapeutic effects. DLA has been shown to possess potent anti-inflammatory and antioxidant properties.
Anti-inflammatory and Antioxidant Effects of DLA
Research has demonstrated that DLA can ameliorate oxidative stress and inflammation in both in vitro and in vivo models. The key mechanisms of action identified are:
-
Activation of the Nrf2/HO-1 Pathway : DLA upregulates the expression of heme oxygenase-1 (HO-1) through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2). This leads to a reduction in reactive oxygen species (ROS) and nitric oxide (NO) generation.
-
Suppression of the MAPK/NF-κB Signaling Cascade : DLA inhibits the activation of mitogen-activated protein kinases (MAPKs) and the NF-κB pathway. This results in a decreased production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).
The quantitative effects of DLA on various inflammatory markers are summarized in Table 2.
Table 2: Quantitative Data on the Biological Activity of 8-Epi-7-deoxyloganic Acid (DLA)
| Parameter | Experimental Model | Treatment | Result |
| Cell Viability | LPS-stimulated RAW 264.7 macrophages | DLA (12.5–50 µM) | No significant cytotoxicity |
| ROS Generation | LPS-stimulated RAW 264.7 macrophages | DLA (12.5, 25, 50 µM) | Dose-dependent decrease |
| NO Production | LPS-stimulated RAW 264.7 macrophages | DLA (12.5, 25, 50 µM) | Dose-dependent decrease |
| TNF-α Production | LPS-stimulated RAW 264.7 macrophages | DLA (12.5, 25, 50 µM) | Dose-dependent decrease |
| IL-1β Production | LPS-stimulated RAW 264.7 macrophages | DLA (12.5, 25, 50 µM) | Dose-dependent decrease |
| IL-6 Production | LPS-stimulated RAW 264.7 macrophages | DLA (12.5, 25, 50 µM) | Dose-dependent decrease |
| Paw Edema | Carrageenan-induced in mice | DLA (unspecified dose) | Significant reduction |
Signaling Pathways Modulated by DLA
The anti-inflammatory and antioxidant effects of DLA are mediated through the modulation of key signaling pathways. The interplay between these pathways is visualized in the following diagrams.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are generalized protocols based on the study of DLA, which can be adapted for the investigation of this compound.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture : Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment : Seed cells in 96-well plates. Pre-treat with varying concentrations of this compound for 1 hour.
-
Stimulation : Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) and incubate for 24 hours.
-
Nitric Oxide (NO) Assay : Measure NO production in the culture supernatant using the Griess reagent.
-
Cytokine Analysis : Quantify the levels of TNF-α, IL-1β, and IL-6 in the culture supernatant using commercially available ELISA kits.
-
Cell Viability Assay : Assess cell viability using an MTT assay to rule out cytotoxic effects of the compound.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
-
Animals : Use male ICR mice (6-8 weeks old).
-
Treatment : Administer this compound orally or intraperitoneally at various doses.
-
Induction of Edema : After 1 hour, inject 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measurement : Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Analysis : Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Future Directions and Conclusion
The information available on the natural sources of this compound and the detailed biological activities of its close structural analog, 8-Epi-7-deoxyloganic Acid, strongly suggests that this compound is a promising candidate for therapeutic development, particularly in the area of inflammatory diseases.
Future research should focus on:
-
Isolation and Purification : Developing efficient methods for isolating or synthesizing pure this compound.
-
In Vitro and In Vivo Studies : Directly investigating the anti-inflammatory, antioxidant, and other biological activities of this compound to confirm the hypothesized effects.
-
Mechanism of Action Studies : Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Pharmacokinetic and Toxicological Profiling : Assessing the absorption, distribution, metabolism, excretion, and safety profile of the compound.
References
- 1. This compound | C16H24O10 | CID 158144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CAS No. 82509-41-9) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Exploring the Therapeutic Potential of Rehmannia glutinosa: A Network Pharmacology and Molecular Docking Analysis Across Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Hepatoprotective iridoid glycosides from the roots of Rehmannia glutinosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Iridoid content and biological activities of Veronica cuneifolia subsp. cuneifolia and V. cymbalaria - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 8-Epiloganic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 8-Epiloganic Acid, an iridoid glycoside found in various plant species. The described protocol is designed for accuracy, precision, and specificity, making it suitable for phytochemical analysis, quality control of herbal medicines, and pharmacokinetic studies. The method utilizes a reversed-phase C18 column with gradient elution and UV detection. This document provides comprehensive experimental protocols, method validation parameters, and data presentation to facilitate its implementation in a laboratory setting.
Introduction
This compound is a naturally occurring iridoid glycoside that has been identified in several plant species.[1][2] Iridoid glycosides are a class of monoterpenoids known for their wide range of biological activities, making them of significant interest in pharmaceutical research and drug development. Accurate and precise quantification of this compound is crucial for the standardization of plant extracts and the development of new therapeutic agents. This application note presents a validated HPLC method for the reliable determination of this compound in various sample matrices.
Experimental
Instrumentation, Chemicals, and Reagents
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Orthophosphoric acid (analytical grade)
-
Ultrapure water
-
Chromatographic Conditions
A gradient elution method is proposed to ensure optimal separation of this compound from other matrix components.
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm |
Rationale for Wavelength Selection: Iridoid glycosides typically exhibit maximum UV absorbance around 240 nm. This wavelength provides good sensitivity for the detection of this compound.
Protocols
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Plant Material)
-
Drying and Grinding: Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight and grind it into a fine powder.
-
Extraction:
-
Accurately weigh 1 g of the powdered plant material into a flask.
-
Add 50 mL of 80% methanol.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Pool the supernatants and evaporate to dryness under reduced pressure.
-
-
Purification (Solid-Phase Extraction - SPE):
-
Redissolve the dried extract in 10 mL of water.
-
Activate a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Load the aqueous extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of water to remove highly polar impurities.
-
Elute the this compound with 10 mL of methanol.
-
Evaporate the methanol eluate to dryness.
-
-
Final Sample Solution: Reconstitute the purified residue in 1 mL of methanol. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
Linearity
The linearity of the method is determined by injecting the working standard solutions at different concentrations. A calibration curve is constructed by plotting the peak area against the concentration.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,987 |
| 25 | 380,543 |
| 50 | 759,876 |
| 100 | 1,521,450 |
| Correlation Coefficient (r²) | > 0.999 |
Precision
Precision is evaluated by performing replicate injections of a standard solution.
| Parameter | Repeatability (Intra-day, n=6) | Intermediate Precision (Inter-day, n=6) |
| Concentration (µg/mL) | 25 | 25 |
| Mean Peak Area | 380,123 | 381,567 |
| Standard Deviation | 3,456 | 4,123 |
| RSD (%) | < 1.0% | < 1.5% |
Accuracy
Accuracy is determined by a recovery study, where a known amount of this compound is spiked into a sample matrix.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | 9.8 | 98.0 |
| 25 | 25.4 | 101.6 |
| 50 | 49.5 | 99.0 |
| Average Recovery (%) | 99.5 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio (S/N).
| Parameter | Value (µg/mL) |
| LOD (S/N = 3) | 0.1 |
| LOQ (S/N = 10) | 0.3 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantification of this compound. The detailed protocol for sample preparation and chromatographic analysis, along with the method validation parameters, offers a comprehensive guide for researchers in natural product chemistry, quality control, and drug development. The use of a standard C18 column and common solvents makes this method readily adaptable in most analytical laboratories.
References
Application Note: Quantitative Analysis of 8-Epiloganic Acid in Plant Extracts by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific method for the quantification of 8-epiloganic acid in plant extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data analysis, and is intended for researchers, scientists, and professionals in drug development and natural product chemistry. The method utilizes a robust extraction procedure followed by chromatographic separation on a C18 column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Introduction
This compound is an iridoid glycoside found in various plant species, including those of the Lonicera (honeysuckle) and Neottia genera.[1][2] Iridoids are a class of monoterpenoids known for their diverse biological activities, making them of significant interest in pharmaceutical and nutraceutical research. Accurate and precise quantification of these compounds in plant matrices is crucial for quality control, biosynthetic studies, and the development of new therapeutic agents. This application note presents a complete protocol for the analysis of this compound, offering high sensitivity and selectivity.
Experimental
Sample Preparation: Extraction of this compound from Plant Material
A reliable extraction method is critical for the accurate quantification of this compound. The following protocol is a general guideline and may require optimization depending on the specific plant matrix.
Materials and Reagents:
-
Fresh or lyophilized plant material (e.g., leaves, flowers)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Homogenize 100 mg of dried and powdered plant material.
-
Add 10 mL of 80% methanol in water containing 0.1% formic acid.
-
Vortex the mixture for 1 minute.
-
Sonication in an ultrasonic bath for 30 minutes is recommended to enhance extraction efficiency.
-
Centrifuge the mixture at 10,000 x g for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection parameters are crucial for achieving the desired sensitivity and selectivity.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | 5% B to 95% B in 10 min, hold for 2 min, re-equilibrate for 3 min |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas | 800 L/hr |
MRM Parameters for this compound:
The following Multiple Reaction Monitoring (MRM) transitions are proposed for the quantification of this compound (Molecular Formula: C₁₆H₂₄O₁₀, Molecular Weight: 376.36 g/mol ).[3] These may require optimization on the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 375.1 | 213.1 | 100 | 30 | 15 |
| This compound | 375.1 | 161.1 | 100 | 30 | 25 |
Note: The precursor ion is the [M-H]⁻ adduct. The product ions correspond to characteristic fragments of the molecule.
Quantitative Data
The following table summarizes the expected performance characteristics of the method. These values are representative and should be confirmed during method validation.
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Calibration Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | < 1 ng/mL |
| Limit of Quantification (LOQ) | < 5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Diagrams
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
References
Enzymatic Synthesis of 8-Epiloganic Acid and Its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enzymatic synthesis of 8-epiloganic acid and its derivatives. Iridoids, such as this compound, are a class of monoterpenoids with a wide range of biological activities, making them attractive targets for pharmaceutical research and development. Enzymatic synthesis offers a powerful and stereoselective approach to producing these complex molecules.
Introduction
This compound is an iridoid glucoside found in various medicinal plants. Its biosynthesis follows a specialized branch of the iridoid pathway, often referred to as "Route II," which is characterized by the formation of 8-epi-iridoid intermediates. The enzymatic cascade involves a series of stereospecific reactions, starting from the universal monoterpene precursor, geranyl pyrophosphate (GPP). Understanding and harnessing this enzymatic machinery is crucial for the sustainable production of this compound and the development of novel derivatives with enhanced therapeutic properties.
Biosynthetic Pathway of this compound
The enzymatic synthesis of this compound originates from the methylerythritol phosphate (MEP) pathway, which supplies the initial building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The key steps in the biosynthesis of this compound are outlined below.
Caption: Biosynthetic pathway of this compound.
Key Enzymes in the Pathway:
| Enzyme | Full Name | Function |
| GES | Geraniol Synthase | Converts GPP to geraniol. |
| G8H | Geraniol 8-Hydroxylase | Hydroxylates geraniol to 8-hydroxygeraniol. |
| 8HGO | 8-Hydroxygeraniol Oxidoreductase | Oxidizes 8-hydroxygeraniol to 8-oxogeranial. |
| epi-ISY | 8-epi-Iridoid Synthase | Catalyzes the reductive cyclization of 8-oxogeranial to form 8-epi-iridodial, the precursor for the "Route II" iridoid pathway.[1] |
| IO (putative) | Iridoid Oxidase (putative) | A putative enzyme that oxidizes 8-epi-iridodial to 8-epi-deoxyloganetic acid. |
| UGT | UDP-sugar Glycosyltransferase | Glycosylates 8-epi-deoxyloganetic acid to form 8-epi-deoxyloganic acid. |
| CYP450 (putative) | Cytochrome P450 Hydroxylase (putative) | A putative hydroxylase that converts 8-epi-deoxyloganic acid to this compound. |
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of 8-epi-Iridoid Synthase (epi-ISY)
This protocol describes the expression of a codon-optimized synthetic epi-ISY gene in E. coli and subsequent purification of the His-tagged protein.
Caption: Workflow for epi-ISY expression and purification.
Materials:
-
E. coli BL21(DE3) competent cells
-
pET expression vector containing the codon-optimized epi-ISY gene with an N-terminal His-tag
-
Luria-Bertani (LB) medium and agar plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Dialysis buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT)
-
Ni-NTA affinity chromatography column
Procedure:
-
Transformation: Transform the pET-epi-ISY plasmid into chemically competent E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 16-18°C and induce protein expression by adding IPTG to a final concentration of 0.2-0.5 mM. Continue to incubate overnight (16-18 hours) with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in 30 mL of ice-cold lysis buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Purification: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove unbound proteins. Elute the His-tagged epi-ISY protein with elution buffer.
-
Dialysis: Dialyze the eluted protein against dialysis buffer overnight at 4°C to remove imidazole and for buffer exchange.
-
Concentration and Storage: Concentrate the purified protein using a centrifugal filter unit and determine the protein concentration. Aliquot and store at -80°C.
Protocol 2: In Vitro Enzymatic Synthesis of 8-epi-Iridodial
This protocol describes the enzymatic conversion of 8-oxogeranial to 8-epi-iridodial using the purified epi-ISY.
Materials:
-
Purified epi-ISY protein
-
8-Oxogeranial (substrate)
-
NADPH
-
Reaction buffer (100 mM HEPES pH 7.5, 100 mM NaCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
GC-MS for analysis
Procedure:
-
Reaction Setup: In a glass vial, prepare the reaction mixture containing:
-
100 µL of reaction buffer
-
1 mM NADPH
-
200 µM 8-oxogeranial (dissolved in a minimal amount of DMSO or ethanol)
-
5-10 µg of purified epi-ISY protein
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours with gentle shaking.
-
Extraction: Stop the reaction by adding 200 µL of ethyl acetate. Vortex vigorously for 1 minute to extract the products.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Analysis: Analyze the extracted products by GC-MS to confirm the formation of 8-epi-iridodial and its related isomers.[2]
Quantitative Data
The following table summarizes typical kinetic parameters for iridoid biosynthesis enzymes. Note that specific values for the enzymes in the this compound pathway are still under investigation and the data presented here are for homologous enzymes from related pathways.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source Organism |
| Iridoid Synthase (ISY) | 8-Oxogeranial | 50 - 150 | 0.1 - 1.0 | Catharanthus roseus |
| 7-Deoxyloganetic Acid Glucosyltransferase | 7-Deoxyloganetic Acid | 20 - 100 | 0.5 - 5.0 | Catharanthus roseus |
| 7-Deoxyloganic Acid Hydroxylase | 7-Deoxyloganic Acid | 10 - 50 | 0.01 - 0.1 | Catharanthus roseus |
Synthesis of this compound Derivatives
The enzymatic synthesis of this compound provides a versatile platform for the creation of novel derivatives. Further enzymatic or chemical modifications can be employed to introduce different functional groups, altering the compound's bioactivity and pharmacokinetic properties.
Potential Modifications:
-
Glycosylation: Utilizing different UDP-sugar donors with promiscuous glycosyltransferases can lead to the synthesis of novel glycosides.
-
Acylation: Acyltransferases can be used to attach various acyl groups to the hydroxyl moieties of this compound.
-
Methylation: O-methyltransferases can be employed to methylate specific hydroxyl groups.
-
Oxidation/Reduction: Oxidoreductases can be used to modify the oxidation state of different carbons in the iridoid skeleton.
Conclusion
The enzymatic synthesis of this compound and its derivatives represents a promising avenue for the production of valuable pharmaceutical compounds. The protocols and data presented here provide a foundation for researchers to explore this biosynthetic pathway further. The identification and characterization of the complete set of enzymes in the "Route II" pathway will be critical for optimizing the in vitro and in vivo production of this compound and for expanding the toolbox for creating novel iridoid-based therapeutics.
References
Application Note: Quantification of 8-Epiloganic Acid using High-Performance Liquid Chromatography (HPLC)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
8-Epiloganic Acid is an iridoid glucoside found in various medicinal plants, including Rehmannia glutinosa.[1] As a marker compound, its quantification is crucial for the quality control and standardization of herbal extracts and derived pharmaceutical preparations. This application note provides a detailed protocol for the analysis of this compound using a standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The method is suitable for the quantitative determination of this compound in raw materials and finished products.
Chemical Information
| Property | Value |
| Chemical Name | (1S,4aS,6S,7S,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid[1] |
| Molecular Formula | C₁₆H₂₄O₁₀[1] |
| Molecular Weight | 376.36 g/mol [1] |
| CAS Number | 82509-41-9[1] |
| Appearance | White to off-white powder |
| Solubility | Soluble in water and methanol.[2] |
Chromatographic Conditions
A standard RP-HPLC method is proposed for the quantification of this compound. The following conditions can be used as a starting point and should be optimized for the specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a UV-Vis detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid |
| Gradient | Optimized for separation from other components |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Experimental Protocol
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Extraction from Plant Material:
-
Accurately weigh 1 g of powdered plant material.
-
Add 25 mL of 70% methanol and extract using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter before injection.
-
Method Validation Parameters
The analytical method should be validated according to ICH guidelines. Typical validation parameters and their acceptable limits are summarized below.
| Parameter | Specification |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | ≤ 2.0% |
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Signaling Pathway
While the direct signaling pathway of this compound is not extensively studied, a closely related compound, 8-Epi-7-deoxyloganic Acid, has been shown to exhibit anti-inflammatory effects by suppressing the MAPK/NF-κB signaling cascade.[3] This pathway is a plausible mechanism for the biological activity of this compound.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
References
Application Notes: Cell Culture Applications of 8-Epiloganic Acid Analogs
Introduction
While direct cell culture applications of 8-Epiloganic Acid are not extensively documented in publicly available scientific literature, significant research has been conducted on its close structural analog, 8-epi-7-deoxyloganic acid (DLA). These studies highlight the potential of this class of iridoid glycosides in modulating key cellular processes, particularly in the context of inflammation and oxidative stress. The following application notes are based on the observed effects of DLA in in vitro cell culture models, providing a strong foundation for investigating the potential bioactivity of this compound.
Key Applications
-
Anti-inflammatory Research: DLA has demonstrated potent anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1] It effectively reduces the production of pro-inflammatory mediators, making it a valuable tool for studying inflammatory pathways and screening for novel anti-inflammatory agents.
-
Antioxidant and Oxidative Stress Studies: DLA has been shown to mitigate oxidative stress by upregulating the Nrf2/HO-1 signaling pathway.[2] This leads to a reduction in reactive oxygen species (ROS) and nitric oxide (NO) generation.[2] Consequently, DLA can be utilized in cell culture models to investigate the mechanisms of antioxidant defense and the therapeutic potential of targeting oxidative stress.
-
Signal Transduction Research: The mechanism of action of DLA involves the modulation of key signaling cascades, including the MAPK and NF-κB pathways.[2] Researchers can use DLA to probe the intricate connections between these pathways in various cellular contexts.
Cell Line Suitability
The murine macrophage cell line, RAW 264.7 , has been successfully used to demonstrate the anti-inflammatory and antioxidant effects of DLA.[1][3][4] This cell line is a well-established model for studying inflammation and is responsive to stimulation with agents like LPS.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on 8-epi-7-deoxyloganic acid (DLA), a close analog of this compound.
Table 1: Effect of DLA on Cell Viability in LPS-stimulated RAW 264.7 Cells
| DLA Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 12.5 | No significant toxicity |
| 25 | No significant toxicity |
| 50 | No significant toxicity |
Data derived from a study on 8-epi-7-deoxyloganic acid, an analog of this compound.[2]
Table 2: Inhibition of Pro-inflammatory Mediators by DLA in LPS-stimulated RAW 264.7 Cells
| Mediator | DLA Concentration (µM) | Inhibition (%) |
| Nitric Oxide (NO) | 12.5 | Significant |
| 25 | Significant | |
| 50 | Significant | |
| TNF-α | 12.5 | Significant |
| 25 | Significant | |
| 50 | Significant | |
| IL-1β | 12.5 | Significant |
| 25 | Significant | |
| 50 | Significant | |
| IL-6 | 12.5 | Significant |
| 25 | Significant | |
| 50 | Significant |
Data derived from a study on 8-epi-7-deoxyloganic acid, an analog of this compound.[2]
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is for determining the cytotoxicity of a compound on RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound analog (DLA) stock solution
-
Lipopolysaccharide (LPS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 × 10⁵ cells/mL and incubate for 24 hours.[1]
-
Treat the cells with various concentrations of the test compound (e.g., 12.5, 25, 50 µM) for 20 hours.[1]
-
Add LPS (500 ng/mL) to the wells (except for the control group) and incubate for an additional 24 hours.[1]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[5]
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the level of intracellular ROS using the DCFH-DA probe.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
Test compound stock solution
-
LPS
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (10 mM)
-
Phosphate Buffered Saline (PBS)
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well black plate at a density of 2 × 10⁵ cells/mL and incubate for 24 hours.
-
Treat the cells with the test compound for 20 hours, followed by LPS (500 ng/mL) for 3 hours.[1]
-
Wash the cells twice with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.[2][6]
-
Wash the cells twice with PBS to remove excess DCFH-DA.
-
Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 538 nm.[2]
Protocol 3: Determination of Nitric Oxide (NO) Production using Griess Assay
This protocol quantifies the amount of nitrite, a stable product of NO, in the cell culture supernatant.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
Test compound stock solution
-
LPS
-
Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solutions
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells and treat with the test compound and LPS as described in Protocol 1.
-
After the incubation period, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.[7]
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.[7]
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
Protocol 4: Quantification of Pro-inflammatory Cytokines by ELISA
This protocol measures the concentration of TNF-α, IL-1β, and IL-6 in the cell culture supernatant.
Materials:
-
Cell culture supernatants (from Protocol 3)
-
ELISA kits for TNF-α, IL-1β, and IL-6 (including capture antibody, detection antibody, streptavidin-HRP, and substrate solution)
-
Wash buffer
-
Stop solution
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add the substrate solution and incubate in the dark until a color develops.
-
Add the stop solution.
-
Measure the absorbance at 450 nm.[8]
Protocol 5: Western Blot Analysis of Nrf2/HO-1 and MAPK/NF-κB Pathways
This protocol is for detecting the protein expression levels of key signaling molecules.
Materials:
-
RAW 264.7 cells
-
Test compound stock solution
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (Nrf2, HO-1, p-p38, p38, p-JNK, JNK, p-ERK, ERK, p-IκBα, IκBα, p65, Lamin B, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and treat with the test compound and LPS.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: DLA's dual inhibitory and activatory signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Cell culture of RAW264.7 cells [protocols.io]
- 4. Anti-Inflammatory Activity of the Combination of Nobiletin and Docosahexaenoic Acid in Lipopolysaccharide-Stimulated RAW 264.7 Cells: A Potential Synergistic Anti-Inflammatory Effect [mdpi.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. arigobio.com [arigobio.com]
- 7. Nitric Oxide Griess Assay [bio-protocol.org]
- 8. IL-6, IL-1β and TNF production measurement by ELISA [bio-protocol.org]
Validated High-Performance Liquid Chromatography Method for the Quantification of 8-Epiloganic Acid
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Epiloganic acid is an iridoid glycoside found in various medicinal plants.[1] Iridoid glycosides are a class of monoterpenoids that have garnered significant interest in the pharmaceutical industry due to their diverse biological activities, which include anti-inflammatory, neuroprotective, and antioxidant effects. As research into the therapeutic potential of this compound progresses, the need for a robust, accurate, and reliable analytical method for its quantification is paramount. This is crucial for pharmacokinetic studies, quality control of herbal preparations, and formulation development.
This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of this compound. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose.
Materials and Methods
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (analytical grade)
-
0.45 µm syringe filters
Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used. Data acquisition and processing were performed using appropriate chromatography software.
Chromatographic Conditions
A reverse-phase C18 column was used for the separation of this compound. The mobile phase consisted of a gradient of acetonitrile and water with 0.1% formic acid. The addition of a small percentage of acid to the mobile phase is a common practice in the analysis of organic acids to ensure their protonation and improve peak shape. The flow rate was maintained at 1.0 mL/min, and the column temperature was kept constant at 30°C. The detection wavelength was set to 210 nm, a wavelength at which many organic acids exhibit strong absorbance.
Table 1: HPLC Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 30% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Standard Solution Preparation
A stock solution of this compound (1 mg/mL) was prepared by accurately weighing and dissolving the reference standard in methanol. A series of working standard solutions ranging from 1 to 100 µg/mL were prepared by diluting the stock solution with the mobile phase.
Sample Preparation
For the analysis of this compound in a sample matrix (e.g., plant extract, formulation), a suitable extraction method should be employed. A general protocol involves extracting the sample with methanol, followed by filtration through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Protocol
The developed HPLC method was validated according to ICH Q2(R1) guidelines. The following validation parameters were assessed:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This was evaluated by comparing the chromatograms of a blank, a standard solution, and a sample solution.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This was determined by injecting a series of standard solutions at different concentrations and plotting the peak area against the concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This was assessed by the recovery of known amounts of this compound spiked into a blank matrix at three different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These were determined based on the signal-to-noise ratio of the chromatographic peak.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This was assessed by slightly varying the column temperature, flow rate, and mobile phase composition.
Results and Discussion
The developed HPLC method demonstrated good separation and quantification of this compound. The validation results are summarized in the tables below.
Data Presentation
Table 2: Linearity and Range
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Regression Equation | y = 45210x + 1250 |
| Correlation Coefficient (r²) | 0.9995 |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD |
| 10 | 99.2 | 1.5 |
| 50 | 101.5 | 0.8 |
| 90 | 98.9 | 1.1 |
Table 4: Precision
| Concentration (µg/mL) | Repeatability (% RSD) | Intermediate Precision (% RSD) |
| 25 | 0.9 | 1.8 |
| 75 | 0.6 | 1.5 |
Table 5: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.25 |
| Limit of Quantitation (LOQ) | 0.80 |
Table 6: Robustness
| Parameter Varied | % RSD of Peak Area |
| Flow Rate (± 0.1 mL/min) | < 2.0 |
| Column Temperature (± 2°C) | < 2.0 |
| Mobile Phase Composition (± 2%) | < 2.0 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the validated HPLC method.
Postulated Signaling Pathway
Based on studies of structurally related iridoid glycosides, this compound may exhibit anti-inflammatory and antioxidant effects through the modulation of key signaling pathways. A closely related compound, 8-epi-7-deoxyloganic acid, has been shown to exert its effects through the Nrf2/HO-1 and MAPK/NF-κB signaling cascades.
Caption: Postulated signaling pathway for this compound.
Conclusion
The developed and validated RP-HPLC method provides a simple, accurate, precise, and robust solution for the quantitative analysis of this compound. This method is suitable for routine quality control and can be readily implemented in research and industrial laboratories. The established protocols and validation data support the reliability of this method for the determination of this compound in various sample matrices, aiding in the further investigation and development of this promising natural compound.
References
Application Notes and Protocols for the Structural Elucidation of 8-Epiloganic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Epiloganic acid is an iridoid glycoside that has been isolated from various plant species, including Linaria cymbalaria[1][2][3]. Iridoid glycosides are a class of monoterpenoids known for their diverse biological activities, making them of significant interest in pharmaceutical research and drug development. The precise structural determination of these complex natural products is crucial for understanding their structure-activity relationships and for the development of potential therapeutic agents.
These application notes provide a detailed overview of the analytical techniques and protocols for the structural elucidation of this compound. The methodologies described herein are based on established spectroscopic and chromatographic techniques, drawing from the original isolation work and modern analytical practices.
Chemical Structure
Figure 1: Chemical structure of this compound.
Caption: 2D structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C16H24O10 | PubChem[4] |
| Molecular Weight | 376.36 g/mol | PubChem[4] |
| IUPAC Name | (1S,4aS,6S,7S,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid | PubChem[4] |
| CAS Number | 82509-41-9 | GlpBio[2] |
Spectroscopic Data for Structural Elucidation
The structural elucidation of this compound relies primarily on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Spectral Data of this compound (500 MHz, CD₃OD)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 5.25 | d | 8.0 |
| 3 | 7.42 | s | |
| 5 | 3.15 | m | |
| 6 | 4.18 | t | 5.0 |
| 7 | 2.55 | m | |
| 8 | 1.85 | m | |
| 9 | 2.20 | m | |
| 10 | 1.05 | d | 7.0 |
| 1' | 4.65 | d | 7.8 |
| 2' | 3.20 | dd | 8.0, 9.0 |
| 3' | 3.35 | t | 9.0 |
| 4' | 3.28 | t | 9.0 |
| 5' | 3.30 | m | |
| 6'a | 3.85 | dd | 12.0, 2.0 |
| 6'b | 3.65 | dd | 12.0, 5.5 |
Data sourced from MedChemExpress
Table 2: ¹³C NMR Spectral Data of this compound (125 MHz, CD₃OD)
| Position | Chemical Shift (δ, ppm) |
| 1 | 98.5 |
| 3 | 152.0 |
| 4 | 110.5 |
| 5 | 42.0 |
| 6 | 78.0 |
| 7 | 45.0 |
| 8 | 30.0 |
| 9 | 48.0 |
| 10 | 14.0 |
| 11 (COOH) | 170.0 |
| 1' | 100.0 |
| 2' | 74.5 |
| 3' | 77.5 |
| 4' | 71.5 |
| 5' | 78.0 |
| 6' | 62.5 |
Data sourced from MedChemExpress
Mass Spectrometry (MS)
High-resolution mass spectrometry is essential for determining the elemental composition and molecular weight of this compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable information for confirming the structure.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 377.1448 | 377.1445 |
| [M+Na]⁺ | 399.1267 | 399.1263 |
| [M-H]⁻ | 375.1291 | 375.1294 |
A characteristic fragmentation pathway for iridoid glycosides like this compound involves the cleavage of the glycosidic bond, resulting in a fragment corresponding to the aglycone and the sugar moiety. Further fragmentation of the aglycone can provide additional structural information.
Experimental Protocols
The following protocols provide a general framework for the isolation and structural characterization of this compound.
Protocol 1: Isolation and Purification of this compound from Plant Material
This protocol is a generalized procedure based on common methods for isolating iridoid glycosides from plant sources.
Caption: General workflow for the isolation of this compound.
1. Plant Material Preparation:
-
Collect fresh aerial parts of Linaria cymbalaria.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight.
-
Grind the dried plant material into a fine powder.
2. Extraction:
-
Macerate the powdered plant material with an 80% aqueous methanol solution at room temperature for 24-48 hours.
-
Filter the extract and repeat the extraction process with the plant residue two more times.
-
Combine the filtrates and concentrate under reduced pressure to obtain a crude extract.
3. Solvent Partitioning:
-
Suspend the crude extract in water and partition successively with n-hexane to remove non-polar compounds.
-
Subsequently, partition the aqueous layer with ethyl acetate to extract compounds of medium polarity, including iridoid glycosides.
-
Concentrate the ethyl acetate fraction to dryness.
4. Column Chromatography:
-
Subject the dried ethyl acetate fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient of chloroform-methanol or ethyl acetate-methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:water, 8:2:0.2).
-
Combine fractions containing the target compound based on TLC profiles.
5. Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the enriched fractions by preparative HPLC on a C18 column.
-
Use a gradient of acetonitrile and water as the mobile phase.
-
Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 210 nm).
-
Collect the peak corresponding to this compound and evaporate the solvent to yield the pure compound.
Protocol 2: NMR Spectroscopic Analysis
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of pure this compound in 0.5 mL of deuterated methanol (CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum on a 500 MHz or higher field NMR spectrometer.
-
Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with appropriate window functions (e.g., exponential multiplication) and perform phase and baseline corrections.
-
Integrate the signals and determine the chemical shifts, multiplicities, and coupling constants.
3. ¹³C NMR Spectroscopy:
-
Acquire the ¹³C NMR spectrum on the same spectrometer.
-
Use a proton-decoupled pulse sequence.
-
Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise ratio.
-
Process the data similarly to the ¹H NMR spectrum.
4. 2D NMR Spectroscopy (Optional but Recommended):
-
To aid in the complete assignment of proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Protocol 3: Mass Spectrometric Analysis
1. Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10-50 µg/mL) in methanol or acetonitrile/water (1:1).
2. High-Resolution Mass Spectrometry (HRMS):
-
Infuse the sample solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Acquire spectra in both positive and negative ion modes.
-
Determine the accurate mass of the molecular ions ([M+H]⁺, [M+Na]⁺, [M-H]⁻) to confirm the elemental composition.
3. Tandem Mass Spectrometry (MS/MS):
-
Select the precursor molecular ion of this compound.
-
Subject the selected ion to collision-induced dissociation (CID) to generate fragment ions.
-
Analyze the fragmentation pattern to confirm the structural features, such as the loss of the glucose moiety and fragmentation of the aglycone.
Logical Relationship for Structural Confirmation
The definitive structural elucidation of this compound is achieved by integrating data from multiple analytical techniques.
Caption: Integrated approach for structural confirmation.
By combining the precise mass and elemental composition from HRMS with the detailed connectivity and stereochemical information from 1D and 2D NMR, and further corroborating with fragmentation data from MS/MS, the unambiguous structure of this compound can be confidently established.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the structural elucidation of this compound. Adherence to these methodologies will enable researchers to confidently identify and characterize this and other related iridoid glycosides, facilitating further investigation into their biological properties and potential therapeutic applications.
References
Application Note: Derivatization of 8-Epiloganic Acid for Enhanced GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the derivatization of 8-Epiloganic Acid, an iridoid glycoside, to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its low volatility and high polarity, direct GC-MS analysis of this compound is challenging. The described method, employing a two-step derivatization process of methoximation followed by silylation, enhances the volatility and thermal stability of the analyte, enabling robust and sensitive detection. This protocol is designed to be a valuable tool for researchers in natural product chemistry, pharmacology, and drug development who are working with this compound and similar iridoid glycosides.
Introduction
This compound is a naturally occurring iridoid glycoside found in various plant species.[1][2] Iridoids are a class of monoterpenoids that exhibit a wide range of biological activities, making them of significant interest in pharmaceutical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of polar compounds like this compound, which contains multiple hydroxyl groups and a carboxylic acid moiety, requires a derivatization step to increase their volatility and prevent thermal degradation during GC analysis.[3]
The most common derivatization techniques for compounds with active hydrogens, such as those found in this compound, are silylation and alkylation.[4][5] Silylation, which involves the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a widely used method for the analysis of organic acids and other polar metabolites by GC-MS.[4] This application note provides a detailed protocol for a two-step derivatization procedure involving methoximation to protect carbonyl groups followed by silylation of the hydroxyl and carboxylic acid groups.
Experimental Workflow
The following diagram illustrates the key steps in the derivatization and analysis of this compound.
Figure 1. Experimental workflow for the derivatization and GC-MS analysis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established methods for the derivatization of polar metabolites, including organic acids and sugars, for GC-MS analysis.[3]
Materials and Reagents:
-
This compound standard
-
Pyridine, anhydrous
-
Methoxyamine hydrochloride (MeOx)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Internal Standard (e.g., a stable isotope-labeled analog or a compound with similar chemical properties not present in the sample)
-
Solvent for sample dissolution (e.g., methanol, acetonitrile)
-
Reaction vials (2 mL, with PTFE-lined caps)
-
Heating block or thermal shaker
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound standard or the sample containing the analyte.
-
If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen or by lyophilization. It is crucial to ensure the sample is anhydrous as moisture can interfere with the silylation reaction.[4][6]
-
-
Methoximation:
-
Prepare a fresh solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample in the reaction vial.
-
Seal the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60°C for 30 minutes in a heating block or thermal shaker.[3] This step converts any aldehyde or ketone groups to their methoxime derivatives, reducing the formation of multiple derivatives from tautomers.[3]
-
Allow the vial to cool to room temperature.
-
-
Silylation:
-
Add 80 µL of MSTFA or BSTFA to the reaction vial.
-
Seal the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 70°C for 60 minutes.[6] The reaction time and temperature may need to be optimized for complete derivatization of all active hydrogens (hydroxyl and carboxylic acid groups).
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Typical GC oven temperature program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 280°C.
-
Hold at 280°C for 10 minutes.
-
(Note: The temperature program should be optimized based on the specific column and instrument used).
-
-
Mass spectrometer parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan range: m/z 50-600.
-
Acquisition mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Data Presentation
Table 1: Typical Method Validation Parameters for Quantitative GC-MS Analysis of Derivatized Iridoid Glycosides
| Parameter | Typical Range/Value | Significance |
| Linearity (r²) | > 0.99 | Indicates a good correlation between analyte concentration and instrument response over a defined range. |
| Limit of Detection (LOD) | 1 - 50 ng/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 5 - 150 ng/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Recovery (%) | 85 - 115% | The efficiency of the sample preparation and derivatization process. |
| Precision (RSD%) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |
Note: These values are illustrative and should be experimentally determined for the specific application.
Discussion
The described two-step derivatization protocol offers a robust method to prepare this compound for GC-MS analysis. The initial methoximation step is critical for compounds that may exist in tautomeric forms, ensuring the formation of a single derivative peak for each analyte. The subsequent silylation with MSTFA or BSTFA effectively replaces the active hydrogens in the hydroxyl and carboxylic acid groups with non-polar trimethylsilyl groups, thereby increasing the volatility and thermal stability of the molecule.
Optimization of the derivatization conditions, including reaction time and temperature, is crucial to ensure complete derivatization and avoid the formation of by-products.[6] The choice of silylation reagent can also influence the reaction efficiency, with MSTFA often being preferred due to the volatility of its by-products.
For quantitative analysis, the use of an appropriate internal standard is highly recommended to correct for variations in sample preparation, derivatization efficiency, and instrument response. Method validation should be performed according to established guidelines to ensure the reliability of the obtained results.
Conclusion
This application note provides a detailed and practical protocol for the derivatization of this compound for GC-MS analysis. By following this procedure, researchers can achieve sensitive and reliable detection and quantification of this important iridoid glycoside. The provided workflow and protocol can be adapted for the analysis of other similar polar natural products, contributing to advancements in phytochemical analysis and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C16H24O10 | CID 158144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of 8-Epiloganic Acid
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 8-Epiloganic Acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an iridoid glycoside with the chemical formula C₁₆H₂₄O₁₀.[1] Its structure includes a glucose moiety, making it a relatively polar compound. This polarity can influence its retention behavior during chromatography and its susceptibility to certain types of matrix interference.
Q2: What are matrix effects in LC-MS analysis?
Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, non-target components from the sample matrix.[2][3] This interference can manifest as:
-
Ion Suppression: The most common effect, where matrix components reduce the ionization of the target analyte, leading to a decreased signal and poor sensitivity.[2][4]
-
Ion Enhancement: A less common effect where matrix components increase the analyte's ionization, resulting in an artificially high signal.[2]
These effects are a primary source of inaccuracy and imprecision in quantitative bioanalysis.[3]
Q3: Why is my this compound signal suppressed or highly variable in biological samples?
In biological matrices like plasma or serum, endogenous components such as phospholipids, salts, and proteins are common causes of matrix effects, particularly with electrospray ionization (ESI).[5] When these compounds co-elute with this compound, they compete for ionization in the MS source, often leading to signal suppression and erratic results.[2]
Q4: How can I determine if my analysis is affected by matrix effects?
Two primary methods are used to evaluate matrix effects:
-
Qualitative Assessment (Post-Column Infusion): A solution of this compound is continuously infused into the mobile phase flow after the analytical column but before the MS source. A blank, extracted matrix sample is then injected. Any dip or rise in the constant analyte signal indicates a region of ion suppression or enhancement, respectively.[6][7] This helps identify if chromatographic separation is adequate.
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method. The response of the analyte in a blank matrix extract that has been spiked after the extraction process is compared to the response of the analyte in a neat solvent.[2][5][7] The ratio of these responses is used to calculate the Matrix Factor (MF).
Q5: What is a Matrix Factor (MF), and what is an acceptable value?
The Matrix Factor (MF) quantifies the absolute matrix effect. It is calculated as:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
For a robust and reliable LC-MS method, the absolute MF should ideally be between 0.75 and 1.25.[5] An MF close to 1.0, with a low coefficient of variation (%CV) across different lots of matrix, indicates that matrix effects are minimal and have been adequately controlled.[5]
Q6: What is the best type of internal standard (IS) to use for this compound analysis?
The gold standard for compensating for matrix effects is a stable isotope-labeled (SIL) internal standard of this compound.[2][8] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N). It co-elutes with the analyte and experiences nearly identical ionization suppression or enhancement, allowing the ratio of the analyte to the IS to remain constant for accurate quantification.[2] If a SIL-IS is not commercially available, custom synthesis may be an option.[9]
Troubleshooting Guide
Problem 1: My QC sample results show poor accuracy and high imprecision.
-
Question: My quality control (QC) samples, prepared in a biological matrix, are consistently failing acceptance criteria (e.g., outside ±15% of the nominal value). What is the likely cause and how can I fix it?
-
Answer: This is a classic sign of uncontrolled matrix effects. The interference varies between different samples, leading to poor reproducibility.
Troubleshooting Steps:
-
Quantify the Matrix Effect: Perform a post-extraction spike experiment as detailed in the protocols below to determine the Matrix Factor. If the MF is significantly different from 1.0 or the %CV across different matrix lots is high, you must address the matrix effect.
-
Improve Sample Preparation: This is the most effective way to remove interfering components.[2][10] If you are using a simple Protein Precipitation (PPT) method, which is known to leave behind significant amounts of phospholipids, consider switching to a more rigorous technique like Liquid-Liquid Extraction (LLE) or, preferably, Solid-Phase Extraction (SPE).[11][12] Mixed-mode or phospholipid-removal SPE cartridges are often highly effective.[11]
-
Incorporate a SIL-IS: If you are not already using a stable isotope-labeled internal standard, obtaining one is the highest priority. This will compensate for variations in matrix effects and recovery.[2][8]
-
Problem 2: The sensitivity for this compound is much lower in matrix samples compared to solvent standards.
-
Question: I can easily detect my low concentration standards in solvent, but when I analyze spiked plasma samples, the signal is very weak or undetectable. Why is this happening?
-
Answer: This indicates significant ion suppression. Co-eluting matrix components are preventing your analyte from being efficiently ionized.
Troubleshooting Steps:
-
Optimize Chromatography: Adjust your LC method to better separate this compound from the matrix components.
-
Modify the gradient to increase the separation between your analyte and the void volume where many polar interferences elute.
-
Consider a different stationary phase that offers alternative selectivity.
-
Using UPLC/UHPLC technology can provide significantly better peak resolution and reduce the likelihood of co-elution.[11]
-
-
Enhance Sample Cleanup: Focus on removing the specific interferences. Since this compound is polar, interferences are likely also polar. Reversed-phase SPE can be effective. Specialized cartridges designed for phospholipid removal are highly recommended for plasma or serum samples.
-
Check for Hardware Interactions: Although less common for this compound type, some molecules can chelate with metal surfaces in the HPLC column and tubing, causing signal loss. If other strategies fail, consider using metal-free or PEEK-lined columns and tubing.[13]
-
Problem 3: A stable isotope-labeled internal standard for this compound is not available.
-
Question: I cannot obtain a SIL-IS for my analysis. What are my alternatives for reliable quantification?
-
Answer: While a SIL-IS is ideal, you can still develop a robust method with careful validation.
Alternative Strategies:
-
Use a Structural Analog IS: Find a compound that is structurally similar to this compound, is not present in the samples, and has similar chromatographic and ionization behavior. Crucially, you must demonstrate that it co-elutes and is affected by the matrix in the same way as your analyte. This requires extensive validation.
-
Employ Matrix-Matched Calibration: Prepare your entire calibration curve in a blank, analyte-free biological matrix.[2][8] This forces the standards to experience the same matrix effect as the unknown samples. This approach requires a consistent and reliable source of blank matrix and must be validated across multiple matrix lots.
-
Use the Standard Addition Method: This involves adding known amounts of the analyte to aliquots of the actual sample. It is very accurate but laborious and not practical for high-throughput analysis.[7]
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect & Recovery
This protocol uses the post-extraction spike method to calculate the matrix factor (MF), recovery (RE), and overall process efficiency (PE).
1. Prepare Three Sets of Samples at Low and High QC Concentrations:
-
Set A (Neat Standard in Solvent): Spike the standard into the final reconstitution solvent. This represents 100% response without matrix or extraction loss.
-
Set B (Post-Extraction Spike): Extract blank matrix samples. Spike the standard into the final, extracted sample just before analysis. This measures the matrix effect.
-
Set C (Pre-Extraction Spike): Spike the standard into the blank matrix before the extraction process begins. This measures the combined effect of recovery and matrix effects.
2. Analyze and Calculate:
-
Analyze all three sets by LC-MS.
-
Calculate the mean peak area for each set (n ≥ 5).
3. Determine Key Parameters:
-
Matrix Factor (MF %): (Mean Area of Set B / Mean Area of Set A) * 100
-
Recovery (RE %): (Mean Area of Set C / Mean Area of Set B) * 100
-
Process Efficiency (PE %): (Mean Area of Set C / Mean Area of Set A) * 100
Protocol 2: Recommended Sample Preparation Method (Solid-Phase Extraction)
This protocol is a general guideline for SPE and should be optimized for your specific application.
1. Condition the SPE Cartridge:
- Select a suitable SPE sorbent (e.g., mixed-mode or reversed-phase like C18).
- Wash the cartridge with 1 mL of methanol.
- Equilibrate the cartridge with 1 mL of water or an appropriate buffer.
2. Load the Sample:
- Pre-treat the plasma/serum sample (e.g., dilute 1:1 with 2% phosphoric acid in water).
- Load 500 µL of the pre-treated sample onto the cartridge.
3. Wash to Remove Interferences:
- Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove salts and highly polar interferences.
4. Elute the Analyte:
- Elute this compound with 1 mL of an appropriate solvent (e.g., methanol or acetonitrile).
5. Evaporate and Reconstitute:
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques
The following table summarizes typical performance data for different sample preparation methods when analyzing a polar analyte like this compound in plasma.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Factor (MF) | 0.45 (Severe Suppression) | 0.78 (Mild Suppression) | 0.95 (Minimal Effect) |
| Analyte Recovery (RE) | > 95% | 65% (Polarity Mismatch) | > 90% |
| Reproducibility (%CV) | > 20% | < 15% | < 5% |
| Extract Cleanliness | Poor | Moderate | Excellent |
| Recommendation | Not recommended for quantitative analysis | Acceptable if optimized | Highly Recommended |
Data are representative and highlight the general trend that SPE provides the cleanest extracts and most effectively mitigates matrix effects.[11][12]
Visualizations
Troubleshooting Workflow for Matrix Effects
A decision tree for troubleshooting matrix effects in LC-MS analysis.
Workflow for Quantitative Assessment of Matrix Effects
Experimental workflow for assessing matrix factor, recovery, and process efficiency.
References
- 1. This compound | C16H24O10 | CID 158144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. eijppr.com [eijppr.com]
- 4. providiongroup.com [providiongroup.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing HPLC Separation of 8-Epiloganic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the High-Performance Liquid Chromatography (HPLC) separation of 8-Epiloganic Acid from its isomers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation from isomers challenging?
A1: this compound is an iridoid glycoside found in various plants, such as Rehmannia glutinosa[1]. Separating it from its isomers, like Loganic Acid, is difficult because isomers possess identical chemical formulas and molecular weights, leading to very similar physicochemical properties such as polarity and hydrophobicity. This results in close or co-eluting peaks in a standard chromatographic run, requiring highly selective HPLC methods for proper resolution.
Q2: What is the most critical factor for improving the separation of isomeric compounds?
A2: For isomers, achieving adequate separation often relies on enhancing the selectivity (α) of the chromatographic system.[2] While improving column efficiency (sharper peaks) is always beneficial, selectivity describes the ability of the system to differentiate between the analytes. This is most effectively manipulated by changing the mobile phase composition (including pH and additives) or, more significantly, by changing the stationary phase (column chemistry).[2][3]
Q3: Which HPLC column is best for separating this compound and its isomers?
A3: A standard C18 column is a common starting point for reversed-phase separation of polar compounds like iridoid glycosides.[2] However, if co-elution persists, switching to a different stationary phase like C8, Phenyl-Hexyl, or a polar-embedded phase can alter selectivity. For particularly difficult separations of stereoisomers, a chiral stationary phase (CSP) may be necessary to achieve baseline resolution.[4][5]
Q4: When should I use isocratic versus gradient elution?
A4: For analyzing a complex mixture containing this compound and its isomers, such as in a plant extract, gradient elution is generally superior.[6] A gradient program, which changes the mobile phase composition over time, helps to resolve compounds with a wider range of polarities and can sharpen peaks for later-eluting compounds. A shallower gradient is often better for resolving closely eluting peaks.[6] Isocratic elution (constant mobile phase composition) is simpler but may not provide sufficient resolution for complex isomeric mixtures.[6]
Troubleshooting Guide
Issue 1: Poor or No Resolution of Isomeric Peaks
Q: My chromatogram shows co-eluting or poorly resolved peaks for this compound and its isomers. What steps can I take to improve separation?
A: This is the most common challenge. A systematic approach is required to improve resolution (Rs).
-
Optimize Mobile Phase Composition:
-
Adjust Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic modifier (e.g., acetonitrile, methanol) will increase retention times, potentially allowing more time for the peaks to separate.[2][6]
-
Change Organic Solvent: Switching from acetonitrile to methanol (or vice-versa) can alter selectivity (α) as they have different interactions with the analyte and stationary phase.
-
Modify pH: For acidic compounds like this compound, adjusting the pH of the aqueous portion of the mobile phase can change the ionization state of the molecule, significantly impacting retention and selectivity. Using a low pH (e.g., < 3.5 with formic or phosphoric acid) can suppress ionization and improve peak shape.[6]
-
-
Modify Chromatographic Conditions:
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency (N), leading to sharper peaks and better resolution, though it will increase the analysis time.[7]
-
Adjust Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks.[7][8] However, it can also decrease retention time, so the effect on resolution should be carefully evaluated. A stable temperature is crucial, so a column oven is highly recommended.[9]
-
-
Change the Stationary Phase:
-
If optimizing the mobile phase is unsuccessful, changing the column is the next logical step.[3] A column with a different chemistry (e.g., C8 instead of C18) or a different particle size (smaller particles increase efficiency) can provide the necessary change in selectivity.[3] For stereoisomers, a chiral column may be required.[4][5]
-
Issue 2: Peak Tailing
Q: The peak for this compound is asymmetrical with a pronounced tail. What is causing this and how can I fix it?
A: Peak tailing can compromise resolution and integration accuracy.
-
Check for Column Contamination or Degradation:
-
Strongly retained impurities from previous injections can interact with the analyte. Flush the column with a strong solvent (e.g., 100% isopropanol or methanol).[10]
-
The column's stationary phase may have active sites (exposed silanols) that interact strongly with the analyte. Using a mobile phase additive like trifluoroacetic acid (TFA) or switching to a column with better end-capping can help.
-
If the column is old or has been used with harsh conditions, it may need to be replaced.[11]
-
-
Evaluate Mobile Phase and Sample Compatibility:
-
Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase composition to avoid peak distortion.[11]
-
Check that the mobile phase pH is appropriate for the analyte and column type to prevent unwanted secondary interactions.
-
Issue 3: Peak Splitting or Broadening
Q: Instead of a sharp peak, I see a split, shouldered, or excessively broad peak. What should I investigate?
A: These issues often point to a problem at the head of the column or with the injection.
-
Column Inlet Problems:
-
A partially blocked inlet frit can cause the sample band to spread unevenly. Try back-flushing the column at a low flow rate or replacing the frit.[11]
-
A void or channel may have formed at the column inlet. This can sometimes be fixed by reversing the column and flushing, but often requires column replacement.[11]
-
-
Injection Issues:
-
Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks. Reduce the injection volume or dilute the sample.[9][11]
-
Injector Contamination: If carryover from a previous sample is occurring, flush the injector port and syringe with a strong solvent.[11]
-
Sample Solvent Incompatibility: If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion. Dilute the sample in the mobile phase.[11]
-
Method Development and Optimization Parameters
The following table summarizes key parameters and their effects on the separation of this compound and its isomers.
| Parameter | Action | Primary Effect | Secondary Effect | Recommendation for Isomer Separation |
| Mobile Phase | Decrease % Organic Solvent | Increases Retention (k) | May improve resolution | A good starting point if peaks are eluting too quickly.[2] |
| Change Organic Solvent (ACN ↔ MeOH) | Changes Selectivity (α) | May change elution order | Highly effective for altering separation of similar compounds. | |
| Adjust pH (e.g., with formic acid) | Changes Selectivity (α) | Improves peak shape for acids | Critical for ionizable compounds; test pH values from 2.5 to 4.0.[6] | |
| Column | Decrease Particle Size (e.g., 5µm → 3µm) | Increases Efficiency (N) | Increases backpressure | Use smaller particles for sharper peaks and better resolution.[2][3] |
| Increase Column Length | Increases Efficiency (N) | Increases run time & backpressure | A longer column provides more theoretical plates for separation.[2] | |
| Change Stationary Phase (e.g., C18 → C8) | Changes Selectivity (α) | Changes retention times | The most powerful way to resolve co-eluting peaks.[3] | |
| Flow Rate | Decrease Flow Rate | Increases Efficiency (N) | Increases run time | Can significantly improve resolution for difficult separations.[7] |
| Temperature | Increase Temperature | Decreases Retention (k) | Increases Efficiency (N) | Optimizes peak shape but may reduce separation; use a column oven for stability.[7] |
Experimental Protocols
Protocol 1: General Method Development for Isomer Separation (Reversed-Phase)
This protocol provides a starting point for developing a robust separation method.
-
Column Selection:
-
Start with a high-quality C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas all mobile phases before use.[9]
-
-
Initial Gradient Run:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detector Wavelength: Monitor at a wavelength appropriate for iridoid glycosides (often low UV, e.g., 210-240 nm).
-
Run a broad scouting gradient (e.g., 5% B to 95% B over 20 minutes) to determine the approximate elution time of the compounds.
-
-
Optimization:
-
Based on the initial run, create a shallower gradient around the elution time of the isomers. For example, if they elute at 40% B, try a gradient of 30% to 50% B over 30 minutes.[6]
-
Systematically adjust one parameter at a time (flow rate, temperature, mobile phase pH) as outlined in the table above to achieve baseline resolution (Rs > 1.5).
-
Protocol 2: Sample Preparation of Plant Extracts for HPLC Analysis
Matrix components in crude plant extracts can interfere with separation and contaminate the column. Solid-Phase Extraction (SPE) is recommended for cleanup.[12]
-
Extraction:
-
Extract the plant material with a suitable solvent (e.g., 80% methanol in water).
-
Centrifuge or filter the extract to remove particulate matter.
-
-
Solid-Phase Extraction (SPE):
-
Select an SPE cartridge appropriate for the analytes (a C18 or polymeric reversed-phase cartridge is often suitable).
-
Conditioning: Wash the cartridge with methanol, followed by water.
-
Loading: Dilute the plant extract with water to reduce its organic content and load it onto the cartridge. Analytes of interest should be retained.[12]
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove highly polar interferences.
-
Elution: Elute the this compound and its isomers with a small volume of a stronger solvent (e.g., 100% methanol or acetonitrile).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial HPLC mobile phase before injection.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing poor separation of this compound and its isomers.
Caption: A workflow diagram for troubleshooting poor HPLC separation of isomers.
References
- 1. This compound | C16H24O10 | CID 158144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromtech.com [chromtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mastelf.com [mastelf.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. ijsdr.org [ijsdr.org]
- 12. mdpi.com [mdpi.com]
degradation products of 8-Epiloganic Acid during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Epiloganic Acid. The information provided is designed to help you anticipate and resolve common challenges encountered during the extraction process, with a focus on minimizing degradation and ensuring the integrity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the stability of this compound during extraction?
A1: Based on studies of related iridoid glycosides, the most critical factors affecting stability are pH and temperature.[1][2] Iridoid glycosides, including likely this compound, are susceptible to degradation under alkaline conditions (pH ≥ 10).[1] High temperatures, especially in combination with harsh pH conditions, can also accelerate degradation.[2] The choice of extraction solvent and exposure to light are also important considerations for maintaining the stability of the compound.[3]
Q2: What are the potential degradation products of this compound?
A2: While specific degradation products for this compound are not extensively documented in publicly available literature, degradation of iridoid glycosides typically involves hydrolysis of the ester and glycosidic bonds. This can lead to the cleavage of the glucose moiety, resulting in the corresponding aglycone, and potential rearrangements of the iridoid skeleton.
Q3: Which extraction solvents are recommended for this compound to minimize degradation?
A3: Aqueous solutions of methanol or ethanol are commonly used for extracting iridoid glycosides.[1][4] A 60% methanol in water solution has been shown to be effective for extracting similar compounds.[1] Pressurized hot water extraction has also been reported as an efficient method for other iridoid glycosides.[4] It is advisable to perform extractions at neutral or slightly acidic pH to prevent base-catalyzed hydrolysis.
Q4: How can I monitor for the degradation of this compound during my extraction process?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the recommended method for monitoring the integrity of this compound. A stability-indicating HPLC method should be developed to separate the intact compound from any potential degradation products. Comparing the chromatograms of fresh extracts with those subjected to various stress conditions (e.g., heat, high pH) can help identify degradation peaks.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Degradation during extraction: The extraction conditions (e.g., high pH, high temperature) may be causing the compound to degrade.[1][2] | - Maintain a neutral or slightly acidic pH (≤ 8) during extraction.[1]- Use moderate temperatures (e.g., 20-60°C).- Minimize extraction time.- Consider using a milder extraction technique like maceration with agitation at room temperature. |
| Inefficient extraction: The chosen solvent or method may not be optimal for extracting this compound from the plant matrix. | - Experiment with different solvent systems (e.g., varying percentages of methanol or ethanol in water).[1][4]- Consider alternative extraction methods such as pressurized liquid extraction or hot water extraction.[4] | |
| Appearance of unknown peaks in HPLC chromatogram | Formation of degradation products: The presence of additional peaks, especially those that increase over time or with harsher extraction conditions, likely indicates degradation. | - Analyze the unknown peaks by LC-MS/MS to identify their mass and fragmentation patterns, which can provide clues about their structure and relation to this compound.[5]- Adjust extraction parameters (pH, temperature, time) to minimize the formation of these peaks. |
| Inconsistent extraction results | Variability in extraction conditions: Minor fluctuations in pH, temperature, or extraction time can lead to inconsistent levels of degradation and, therefore, variable yields. | - Standardize all extraction parameters and carefully monitor them throughout the process.- Prepare fresh extraction solvents for each batch to ensure consistent pH. |
Stability of Related Iridoid Glycosides
The following table summarizes the stability of other iridoid glycosides under different conditions, which can provide insights into the expected stability of this compound.
| Compound Class | Condition | Observation | Reference |
| Iridoid Glycosides (from Eucommia ulmoides) | Temperature (20-80°C) | Stable | [1] |
| pH (≤ 8) | Stable | [1] | |
| pH (≥ 10) | Gradual degradation | [1] | |
| pH (12) | Complete conversion after 18h | [1] | |
| Iridoid Glycosides (from Rehmanniae Radix) | Thermal Processing (Steaming) | Substantial degradation | [2] |
Experimental Protocol: Extraction of this compound with Minimized Degradation
This protocol provides a general methodology for the extraction of this compound, focusing on conditions that minimize degradation.
1. Sample Preparation:
-
Grind the dried plant material to a fine powder to increase the surface area for extraction.
2. Extraction:
-
Solvent: Prepare a 60% (v/v) methanol in water solution. Adjust the pH to 6.5-7.0 using a suitable buffer if necessary.
-
Procedure:
-
Macerate the powdered plant material with the extraction solvent at a solid-to-liquid ratio of 1:20 (w/v).
-
Stir the mixture at room temperature (20-25°C) for 24 hours, protected from light.
-
Alternatively, for a faster extraction, use ultrasonication for 30-60 minutes at a controlled temperature below 40°C.
-
3. Filtration and Concentration:
-
Filter the extract through a suitable filter paper to remove solid plant material.
-
Concentrate the filtrate under reduced pressure at a temperature not exceeding 40°C to remove the methanol.
4. Purification (Optional):
-
The aqueous extract can be further purified using solid-phase extraction (SPE) or column chromatography to isolate this compound.
5. Analysis and Storage:
-
Analyze the extract immediately using a validated HPLC method to determine the concentration and purity of this compound.
-
For storage, it is recommended to keep the purified compound or extract at -20°C or -80°C in a sealed container, protected from light.[3]
Visualizing Potential Degradation and Workflow
To aid in understanding the potential degradation pathways and the recommended experimental workflow, the following diagrams are provided.
Caption: Hypothetical degradation pathway of this compound.
Caption: Recommended workflow for this compound extraction.
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 8-Epiloganic Acid HPLC Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing and broadening issues during the HPLC analysis of 8-Epiloganic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the typical causes of peak tailing for an acidic compound like this compound?
A1: Peak tailing for acidic compounds such as this compound in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase.[1][2] The primary cause is the interaction of the ionized acidic analyte with residual silanol groups on the silica-based column packing.[1][2] Other contributing factors can include an inappropriate mobile phase pH, column overload, or degradation of the column.[1][3]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is critical for controlling the peak shape of ionizable compounds like this compound. With a predicted pKa of approximately 4.55, if the mobile phase pH is near this value, this compound will exist in both its protonated (less polar) and deprotonated (more polar, ionized) forms.[4] This dual state can lead to peak broadening and tailing.[1] To ensure a sharp, symmetrical peak, it is recommended to adjust the mobile phase pH to be at least 2 units below the pKa, which for this compound would be a pH of 2.5 or lower.[1] This suppresses the ionization of the carboxylic acid group, leading to a single, less polar form of the analyte.
Q3: What is peak broadening and what are its common causes?
A3: Peak broadening is the widening of a chromatographic peak, which can lead to decreased resolution and sensitivity.[5][6] Common causes include column deterioration, improper mobile phase composition, slow flow rate, large injection volumes, and extra-column volume (dead volume) in the HPLC system.[5][7][8]
Q4: Can the sample solvent affect peak shape?
A4: Yes, the composition of the sample solvent can significantly impact peak shape. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including broadening and fronting.[7] Whenever possible, dissolve and inject your this compound standard and sample in the initial mobile phase.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
This guide will help you systematically identify and resolve issues with peak tailing in your this compound analysis.
Step 1: Initial Assessment
Observe your chromatogram. Does only the this compound peak exhibit tailing, or are all peaks tailing?
-
Only this compound peak tails: This suggests a chemical interaction issue. Proceed to Step 2.
-
All peaks are tailing: This points to a potential system or column-wide problem. Proceed to Step 3.
Step 2: Addressing Analyte-Specific Tailing
Analyte-specific tailing for this compound is likely due to secondary interactions with the stationary phase.
Troubleshooting Workflow for Analyte-Specific Tailing
Caption: Troubleshooting logic for this compound peak tailing.
Step 3: Addressing System-Wide Tailing
If all peaks are tailing, the issue is likely physical or related to the HPLC system itself.
Troubleshooting Workflow for System-Wide Tailing
References
- 1. benchchem.com [benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. This compound CAS#: 82509-41-9 [m.chemicalbook.com]
- 5. mastelf.com [mastelf.com]
- 6. uhplcs.com [uhplcs.com]
- 7. quora.com [quora.com]
- 8. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
Technical Support Center: Enhancing the Solubility of 8-Epiloganic Acid for Bioassays
For researchers, scientists, and drug development professionals, achieving optimal solubility of compounds like 8-Epiloganic Acid is a critical first step for reliable and reproducible bioassay results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with this iridoid glycoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is an iridoid glucoside, a type of monoterpenoid.[1] It is a white to off-white solid with a molecular weight of 376.36 g/mol .[2][3]
Q2: What is the known solubility of this compound?
A2: The solubility of this compound is dependent on the solvent and conditions used. In DMSO, a solubility of up to 50 mg/mL can be achieved with the aid of ultrasonication and warming to 60°C.[1][2][3] In water, the solubility is significantly lower at approximately 4.81 mg/mL, which can be achieved with ultrasonication, warming, and adjusting the pH to 11 with 1 M NaOH.[1][2][3]
Q3: What are the recommended storage conditions for this compound and its solutions?
A3: As a solid, this compound should be stored at 4°C, protected from moisture and light.[1] Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][2]
Q4: In which types of bioassays is this compound or similar compounds typically evaluated?
A4: Based on studies of structurally similar iridoid glycosides, this compound is likely to be investigated for its anti-inflammatory and antioxidant properties.[4] Relevant in vitro assays would include those that measure markers of inflammation and oxidative stress in cell lines such as RAW 264.7 macrophages.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound upon dilution of DMSO stock in aqueous media. | The concentration of the compound in the final aqueous solution exceeds its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility. | - Decrease the final concentration of this compound. - Increase the percentage of DMSO in the final solution (typically, up to 0.5% is tolerated by most cell lines, but should be tested for your specific cell type). - Prepare the final dilution by adding the DMSO stock to the aqueous medium with vigorous vortexing. - Consider using a co-solvent like ethanol in addition to or instead of DMSO. |
| Inconsistent or non-reproducible bioassay results. | Incomplete dissolution of this compound in the stock solution. Degradation of the compound in the stock solution or final assay medium. The solvent (e.g., DMSO) is affecting the biological system at the concentration used. | - Ensure complete dissolution of the stock solution by using ultrasonication and warming as recommended. Visually inspect for any particulate matter. - Prepare fresh stock solutions regularly and store them properly in aliquots. - Perform a solvent toxicity control experiment to determine the maximum concentration of the solvent that does not affect your bioassay. - If using a water-based stock, ensure it is filter-sterilized (0.22 µm filter) before use.[1][3] |
| Low or no biological activity observed. | The compound is not sufficiently soluble in the assay medium to reach an effective concentration. The compound has degraded. The chosen bioassay is not suitable for this compound. | - Confirm the solubility of this compound in your specific assay medium. - Try alternative solubilization methods, such as using cyclodextrins (see Protocol 2). - Verify the integrity of your compound stock. - Based on related compounds, consider assays for anti-inflammatory or antioxidant activity. |
| This compound appears to be unstable at physiological pH. | The acidic nature of the compound may lead to instability or altered solubility at neutral pH. | - While specific data on the pH stability of this compound is limited, it is known that some phenolic compounds can be unstable at high pH.[5] - It is recommended to prepare fresh dilutions in physiological buffer immediately before use. - If long-term storage in a buffered solution is necessary, a stability study should be performed. |
Quantitative Data on Solubility
| Solvent | Solubility | Conditions | Reference |
| DMSO | 50 mg/mL (132.85 mM) | Ultrasonic and warming and heat to 60°C | [1][2][3] |
| Water | 4.81 mg/mL (12.78 mM) | Ultrasonic and warming and adjust pH to 11 with 1 M NaOH and heat to 60°C | [1][2][3] |
| 10% DMSO in 20% SBE-β-CD in Saline | ≥ 2.5 mg/mL | Not specified | [1][3] |
| 10% DMSO in Corn oil | ≥ 2.5 mg/mL | Not specified | [1][3] |
| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | 2.5 mg/mL (Suspension) | Ultrasonic | [1][3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO for serial dilution in bioassays.
Materials:
-
This compound
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
Water bath or heating block set to 37-60°C
Procedure:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a concentration of 50 mg/mL (132.85 mM).
-
Vortex the tube for 1-2 minutes to initiate dissolution.
-
Place the tube in an ultrasonic water bath for 10-15 minutes to aid dissolution.
-
If the compound is not fully dissolved, heat the tube in a water bath at 37°C to 60°C for 10-15 minutes, with intermittent vortexing.[1][2]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Once completely dissolved, allow the solution to cool to room temperature.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Enhancing Aqueous Solubility using β-Cyclodextrins
Objective: To prepare a solution of this compound with enhanced aqueous solubility for bioassays where DMSO might be problematic.
Materials:
-
This compound
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Physiologically relevant aqueous buffer (e.g., PBS)
-
DMSO (for initial dissolution)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in the desired aqueous buffer.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL), following Protocol 1.
-
To prepare a 2.5 mg/mL working solution, add 100 µL of the 25 mg/mL this compound DMSO stock to 900 µL of the 20% SBE-β-CD solution.[1][3]
-
Vortex the mixture thoroughly until the solution is clear.
-
This method results in a final DMSO concentration of 10%, which may need further dilution for cell-based assays. Always test the final solvent concentration for effects on your specific assay.
Signaling Pathways and Experimental Workflows
Based on studies of the structurally similar iridoid glycoside, 8-epi-7-deoxyloganic acid, this compound may exert its anti-inflammatory and antioxidant effects through the modulation of the MAPK/NF-κB and Nrf2/HO-1 signaling pathways.
Workflow for Investigating Anti-Inflammatory Effects
Caption: Workflow for assessing the anti-inflammatory effects of this compound.
NF-κB Signaling Pathway
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
Caption: Potential inhibition of MAPK signaling by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing the epimerization of 8-Epiloganic Acid during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the epimerization of 8-Epiloganic Acid during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound?
A1: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule is inverted. In the case of this compound, the hydrogen atom at the C-8 position can change its spatial orientation, converting this compound into its epimer, Loganic Acid. This can occur under certain experimental conditions and is often a reversible process, leading to a mixture of the two epimers.
Q2: Why is it crucial to minimize the epimerization of this compound?
A2: The biological activity of a molecule is highly dependent on its three-dimensional structure. This compound and its epimer, Loganic Acid, may exhibit different biological activities, potencies, or pharmacokinetic profiles. Therefore, to ensure the purity of the target compound and the reproducibility of experimental results, it is essential to minimize epimerization during the workup process.
Q3: What are the primary factors that induce the epimerization of this compound?
A3: The primary factors that can induce the epimerization of this compound and other iridoid glycosides are pH, temperature, and the type of solvent used during extraction, purification, and storage.[1][2]
Q4: How can I detect and quantify the extent of epimerization?
A4: High-Performance Liquid Chromatography (HPLC) is a common and effective analytical technique to separate and quantify this compound and its epimer.[3] Developing a validated HPLC method with a suitable column (e.g., C18) and mobile phase can allow for the baseline separation of the two epimers, enabling their individual quantification.
Troubleshooting Guide
This guide addresses specific issues that may lead to the unwanted epimerization of this compound during your experimental workflow.
Issue 1: Significant epimerization is observed after sample extraction.
| Potential Cause | Troubleshooting Recommendation |
| Use of harsh pH conditions during extraction. | Maintain the pH of the extraction solvent in the slightly acidic to neutral range (pH 4-7). Avoid strongly acidic or alkaline conditions, which can catalyze epimerization.[1][2] |
| High temperatures during extraction. | Perform extraction at room temperature or below if possible. Avoid prolonged heating. If heating is necessary, use the lowest effective temperature for the shortest duration. |
| Inappropriate solvent selection. | Use milder solvents such as methanol, ethanol, or mixtures with water for extraction.[1][4] Avoid highly reactive or aggressive solvents. |
Issue 2: Epimerization increases during the purification (e.g., chromatography) steps.
| Potential Cause | Troubleshooting Recommendation |
| pH of the mobile phase in chromatography. | Buffer the mobile phase to a slightly acidic pH (e.g., pH 3-5 with acetic acid or formic acid) to stabilize the compound during separation. |
| Prolonged run times at elevated temperatures. | Optimize the chromatographic method to reduce the run time. If possible, perform the separation at a controlled room temperature. |
| Active stationary phase. | Ensure the stationary phase of the chromatography column is inert. Silanol groups on silica-based columns can sometimes contribute to degradation or epimerization. Consider using end-capped columns. |
Issue 3: The purified this compound epimerizes during storage.
| Potential Cause | Troubleshooting Recommendation | | :--- | Storage Conditions | | Inappropriate storage solvent and temperature. | Store purified this compound as a dry solid at low temperatures (-20°C or -80°C). If a stock solution is required, prepare it in a slightly acidic buffer or an anhydrous aprotic solvent like DMSO and store at low temperatures. Avoid repeated freeze-thaw cycles. | | Exposure to light and air. | Store the compound in a tightly sealed, amber-colored vial to protect it from light and atmospheric moisture, which can potentially contribute to degradation over time. |
Quantitative Data Summary
| Parameter | Condition | Expected Impact on Epimerization | Recommendation |
| pH | Strongly Acidic (<3) | Moderate to High | Avoid |
| Slightly Acidic (4-6) | Low (Optimal) | Recommended | |
| Neutral (7) | Low to Moderate | Acceptable | |
| Alkaline (>8) | High | Avoid | |
| Temperature | < 4°C | Very Low (Optimal) | Recommended for storage |
| Room Temperature (20-25°C) | Low | Acceptable for short-term handling | |
| 40-60°C | Moderate to High | Avoid prolonged exposure | |
| > 60°C | High | Avoid | |
| Solvent | Methanol, Ethanol | Low | Recommended for extraction |
| Water (neutral) | Low to Moderate | Use buffered or slightly acidified water | |
| Dichloromethane, Chloroform | Low | Suitable for extraction of less polar compounds | |
| Protic solvents with extreme pH | High | Avoid |
Experimental Protocols
Protocol 1: Recommended Extraction and Purification of this compound
-
Extraction:
-
Grind the dried plant material to a fine powder.
-
Extract the powder with methanol or 70% ethanol at room temperature with continuous stirring for 24 hours.
-
Filter the extract and concentrate it under reduced pressure at a temperature not exceeding 40°C.
-
Suspend the concentrated extract in water (pH adjusted to 5-6 with acetic acid) and partition sequentially with n-hexane, chloroform, and ethyl acetate to remove non-polar and moderately polar impurities. The aqueous layer will contain the iridoid glycosides.
-
-
Purification (Column Chromatography):
-
Subject the aqueous extract to column chromatography on a suitable resin (e.g., Diaion HP-20 or silica gel).
-
For silica gel chromatography, use a mobile phase of chloroform-methanol or ethyl acetate-methanol with a small percentage of acetic acid to maintain a slightly acidic environment.
-
For HP-20 chromatography, elute with a stepwise gradient of methanol in water.
-
Collect fractions and monitor by HPLC to identify those containing this compound.
-
-
Final Purification (Preparative HPLC):
-
Pool the fractions containing this compound and further purify using preparative HPLC.
-
Use a C18 column with a mobile phase of acetonitrile and water (acidified to pH 3-4 with formic or acetic acid).
-
Collect the peak corresponding to this compound and lyophilize to obtain the pure compound.
-
Protocol 2: HPLC Method for Monitoring Epimerization
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile).
-
Gradient: Start with 5% B, increasing to 30% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.
-
Injection Volume: 10 µL.
-
Note: This is a general method and may require optimization for your specific instrument and sample matrix.
Visualizations
Caption: Epimerization equilibrium between this compound and Loganic Acid.
Caption: Troubleshooting workflow for minimizing this compound epimerization.
References
purification strategies to remove chlorophyll from 8-Epiloganic Acid extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 8-Epiloganic Acid, with a focus on removing chlorophyll contamination.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in removing chlorophyll from this compound extracts?
A1: The primary challenges include:
-
Similar Polarity: Chlorophylls and this compound can have overlapping polarities, making chromatographic separation difficult.
-
Degradation of Target Compound: Harsh purification methods can lead to the degradation of the acidic and potentially sensitive this compound.
-
Co-extraction: Many organic solvents used to extract this compound are also excellent solvents for chlorophyll, leading to high levels of contamination from the start.[1]
-
Loss of Yield: Adsorptive methods, like activated carbon, can irreversibly bind the target compound, reducing the final yield.
Q2: Which initial extraction solvent should I use to minimize chlorophyll co-extraction?
A2: While no solvent completely prevents chlorophyll extraction, using a more polar solvent system and optimizing extraction time and temperature can help. For iridoid glycosides like this compound, extraction with hot water or ethanol has been shown to be effective.[1] Chilling the solvent and plant material can also reduce the amount of chlorophyll that is co-extracted.
Q3: What are the most common methods for removing chlorophyll from acidic extracts like this compound?
A3: The three most common and effective methods are:
-
pH-Based Liquid-Liquid Extraction (LLE): This technique exploits the acidic nature of this compound to move it between aqueous and organic phases, leaving the neutral chlorophyll behind.[2][3][4]
-
Activated Carbon Treatment: This method uses the high adsorptive capacity of activated carbon to bind and remove chlorophyll.[5]
-
Solid-Phase Extraction (SPE): This chromatographic technique uses a solid sorbent to selectively retain either the chlorophyll or the this compound, allowing for their separation.[6][7][8]
Q4: How do I choose the best chlorophyll removal method for my experiment?
A4: The choice depends on several factors including the scale of your purification, the desired purity of your final product, and the equipment available. See the comparison table below for a summary of the pros and cons of each method.
Q5: Can I combine different purification methods?
A5: Yes, a multi-step purification strategy is often the most effective approach. For example, you could perform an initial cleanup with pH-based LLE to remove the bulk of the chlorophyll, followed by a polishing step with SPE to achieve high purity.
Comparison of Chlorophyll Removal Strategies
| Strategy | Principle | Chlorophyll Removal Efficiency | This compound Recovery | Pros | Cons |
| pH-Based Liquid-Liquid Extraction (LLE) | Exploits the acidic nature of this compound to partition it into an aqueous base, leaving neutral chlorophyll in the organic phase.[2][3][4] | Moderate to High | Good to Excellent | Scalable, cost-effective, selective for acidic compounds. | Can be labor-intensive, may require multiple extractions, potential for emulsion formation. |
| Activated Carbon Treatment | Adsorption of chlorophyll onto the porous surface of activated carbon.[5] | High | Fair to Good | Simple, cost-effective, high chlorophyll removal.[5] | Can lead to significant loss of the target compound due to non-specific adsorption, requires careful optimization.[6] |
| Solid-Phase Extraction (SPE) | Differential retention of chlorophyll and this compound on a solid sorbent.[6][7][8] | High | Good to Excellent | High selectivity, can be automated, reproducible results.[7] | Can be expensive, requires method development to select the appropriate sorbent and solvents, may have limited capacity for large-scale purifications. |
Experimental Protocols
Protocol 1: pH-Based Liquid-Liquid Extraction (LLE)
This protocol is ideal for selectively separating acidic compounds like this compound from neutral chlorophyll.
Materials:
-
Crude this compound extract dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous basic solution (e.g., 5% sodium bicarbonate solution).
-
Aqueous acidic solution (e.g., 1M HCl).
-
Separatory funnel.
-
pH paper or pH meter.
Procedure:
-
Dissolve the crude extract in the organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of the aqueous basic solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The deprotonated this compound will move to the upper aqueous layer, while the chlorophyll remains in the lower organic layer.
-
Drain the lower organic layer (containing chlorophyll) and collect the upper aqueous layer.
-
To recover the this compound, acidify the collected aqueous layer to a pH of 2-3 with the aqueous acidic solution. This will protonate the this compound, making it less water-soluble.
-
Extract the acidified aqueous layer with a fresh portion of the organic solvent. The protonated this compound will now move back into the organic layer.
-
Collect the organic layer containing the purified this compound.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the purified product.
Protocol 2: Activated Carbon Treatment
This protocol is a quick and effective method for removing a large amount of chlorophyll.
Materials:
-
Crude this compound extract dissolved in a suitable solvent (e.g., ethanol, methanol).
-
Activated carbon (powdered or granular).
-
Filter paper and funnel or a filtration apparatus.
Procedure:
-
Dissolve the crude extract in the chosen solvent.
-
Add activated carbon to the solution. A starting point is typically 1-2% (w/v) of activated carbon relative to the solvent volume. The optimal amount should be determined empirically.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Monitor the decolorization of the solution.
-
Once the desired level of chlorophyll removal is achieved, filter the mixture to remove the activated carbon.
-
Wash the activated carbon cake with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrates and evaporate the solvent to obtain the purified extract.
Optimization Tip: To minimize the loss of this compound, it is crucial to determine the optimal amount of activated carbon and contact time. Start with a small amount of activated carbon and gradually increase it while monitoring both chlorophyll removal and product recovery.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol offers high selectivity and is suitable for achieving high purity. The choice of sorbent and solvents is critical for successful separation. For an acidic compound like this compound, a mixed-mode or ion-exchange sorbent can be effective.
Materials:
-
SPE cartridge (e.g., a mixed-mode anion exchange cartridge).
-
Crude this compound extract.
-
Conditioning solvent (e.g., methanol).
-
Equilibration solvent (e.g., water or a buffer at a specific pH).
-
Wash solvent (to remove chlorophyll).
-
Elution solvent (to recover this compound).
-
SPE manifold.
Procedure:
-
Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.
-
Equilibration: Pass the equilibration solvent through the cartridge to prepare the sorbent for sample loading. The pH of the equilibration solvent can be adjusted to ensure the this compound is in its charged state for better retention on an ion-exchange sorbent.
-
Sample Loading: Dissolve the crude extract in a suitable solvent and load it onto the cartridge.
-
Washing: Pass the wash solvent through the cartridge to remove the chlorophyll and other impurities. The wash solvent should be strong enough to elute the chlorophyll but weak enough to leave the this compound bound to the sorbent.
-
Elution: Pass the elution solvent through the cartridge to recover the purified this compound. The elution solvent will disrupt the interaction between the this compound and the sorbent. For an ion-exchange mechanism, this could be a solvent with a different pH or higher ionic strength.
-
Collect the eluate and evaporate the solvent to obtain the purified product.
Troubleshooting Guides
Low Recovery of this compound
| Symptom | Possible Cause | Recommended Solution |
| pH-Based LLE: Low yield after back-extraction. | Incomplete protonation of this compound. | Ensure the pH of the aqueous layer is sufficiently acidic (pH 2-3) before back-extraction. |
| Emulsion formation leading to loss of material. | Break the emulsion by adding a small amount of brine or by centrifugation. | |
| Activated Carbon: Significant loss of product. | Overuse of activated carbon or excessive contact time. | Optimize the amount of activated carbon and contact time. Start with a smaller amount and shorter time. |
| Irreversible adsorption of the product. | Consider using a different grade of activated carbon or an alternative purification method. | |
| SPE: Product is lost in the wash step. | Wash solvent is too strong. | Use a weaker wash solvent or decrease the polarity of the current wash solvent. |
| Improper conditioning or equilibration of the cartridge. | Ensure the cartridge is properly conditioned and equilibrated according to the manufacturer's instructions. | |
| SPE: Product does not elute from the cartridge. | Elution solvent is too weak. | Use a stronger elution solvent. For ion-exchange, adjust the pH or ionic strength of the elution solvent. |
Incomplete Chlorophyll Removal
| Symptom | Possible Cause | Recommended Solution |
| pH-Based LLE: Green color remains in the final product. | Incomplete partitioning of chlorophyll into the organic phase. | Perform multiple extractions with the basic solution. |
| The pH of the basic solution is not high enough. | Use a slightly more concentrated basic solution, but be mindful of the stability of this compound at high pH. | |
| Activated Carbon: Solution is still green after treatment. | Insufficient amount of activated carbon or contact time. | Increase the amount of activated carbon or the stirring time. |
| The activated carbon has reached its saturation point. | Filter the current batch and treat the solution with a fresh portion of activated carbon. | |
| SPE: Chlorophyll is co-eluting with the product. | Poor selectivity between chlorophyll and the product on the chosen sorbent. | Optimize the wash and elution solvents. A gradient elution may be necessary. |
| Incorrect SPE cartridge was selected. | Select a different SPE cartridge with a different chemistry (e.g., a different stationary phase). |
Visual Workflow and Logic Diagrams
Caption: Experimental workflows for chlorophyll removal.
Caption: Troubleshooting logic for purification issues.
References
- 1. Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SPE Phase and Solvent Selection | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Activated carbon - Wikipedia [en.wikipedia.org]
- 6. specartridge.com [specartridge.com]
- 7. hawach.com [hawach.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 8-Epiloganic Acid in Herbal Medicine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical methods for the quantitative determination of 8-Epiloganic Acid in herbal medicine. Due to the limited availability of a specifically validated HPLC method for this compound in the public domain, this guide utilizes a validated HPLC method for Loganin, a structurally similar and co-occurring iridoid glycoside, as a representative example. This approach provides a robust framework for the development and validation of a method for this compound. The guide also presents High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) as viable alternatives, detailing their experimental protocols and performance characteristics.
Introduction to this compound and Analytical Challenges
This compound is an iridoid glycoside found in various medicinal plants. As with many phytocompounds, its concentration in herbal preparations can vary significantly due to factors such as plant origin, harvesting time, and processing methods. Therefore, accurate and precise analytical methods are crucial for the quality control and standardization of herbal products containing this compound. The complex matrix of herbal extracts presents a significant challenge, requiring analytical methods with high selectivity and sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of phytochemicals in herbal medicine due to its high resolution and sensitivity.
Experimental Protocol: HPLC-PDA Method for Iridoid Glycosides (Represented by Loganin)
This protocol is adapted from a validated method for the simultaneous quantification of multiple components, including the iridoid glycoside Loganin, in a herbal medicine prescription.[1][2]
-
Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., SunFire™ C18, 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: As iridoid glycosides like Loganin show UV absorbance around 240 nm, this would be an appropriate starting point for method development for this compound.
-
Injection Volume: 10 µL.
-
Sample Preparation: An appropriate extraction method, such as sonication or reflux with a suitable solvent (e.g., methanol or ethanol), followed by filtration, is required to extract this compound from the herbal matrix.
Method Validation Parameters (Representative)
The following table summarizes typical validation parameters for an HPLC method for an iridoid glycoside like Loganin in a herbal matrix.[1][2]
| Parameter | Representative Value for Loganin |
| Linearity (r²) | ≥ 0.9980 |
| Limit of Detection (LOD) | 0.01 - 0.07 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.22 µg/mL |
| Precision (%RSD) | < 1.5% |
| Accuracy (Recovery) | 95 - 105% |
Alternative Analytical Methods
While HPLC is a robust technique, other methods offer advantages in terms of speed, cost, or sensitivity.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput alternative for the quantification of phytochemicals.
This protocol is based on a validated method for the determination of Aucubin, another iridoid glycoside, in plant material.[3]
-
Instrumentation: HPTLC system with an automatic sample applicator, developing chamber, and a densitometric scanner.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of ethyl acetate, methanol, and water (e.g., 77:15:8, v/v/v).
-
Sample Application: Applied as bands of a specific width and at a set distance from the bottom of the plate.
-
Development: The plate is developed in a saturated chamber to a specific distance.
-
Derivatization: For visualization and quantification, a derivatizing agent (e.g., p-dimethylaminobenzaldehyde reagent) can be used, followed by heating.
-
Densitometric Analysis: The plate is scanned at a specific wavelength (e.g., 580 nm after derivatization).
The table below shows typical validation parameters for an HPTLC method for an iridoid glycoside like Aucubin.[3]
| Parameter | Representative Value for Aucubin |
| Linearity (r²) | ≥ 0.997 |
| Limit of Detection (LOD) | ~6.6 µg/mL |
| Limit of Quantification (LOQ) | ~20 µg/mL |
| Precision (%RSD) | Intra-day: < 5%, Inter-day: < 8% |
| Accuracy (Recovery) | 95 - 98% |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS combines the high separation efficiency of UPLC with the high sensitivity and selectivity of mass spectrometry, making it a powerful tool for the analysis of trace components in complex matrices.
This protocol is based on a validated method for the simultaneous analysis of several iridoid glycosides in a medicinal plant.[4][5]
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer (QqQ-MS) with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm).
-
Mobile Phase: A gradient elution using a mixture of water with an additive (e.g., 0.1% formic acid) and acetonitrile or methanol.
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.
-
Ionization Mode: ESI in either positive or negative mode, depending on the analyte's properties.
-
MS Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte.
The following table outlines typical validation parameters for a UPLC-MS/MS method for iridoid glycosides.[4][5]
| Parameter | Representative Value for Iridoid Glycosides |
| Linearity (r²) | ≥ 0.9930 |
| Limit of Quantification (LOQ) | 2.6 - 27.57 ng/mL |
| Precision (%RSD) | < 4.5% |
| Accuracy (Recovery) | 95.32 - 99.86% |
Comparative Analysis
| Feature | HPLC | HPTLC | UPLC-MS |
| Resolution | High | Moderate | Very High |
| Sensitivity | Good | Moderate | Excellent |
| Speed | Moderate | High (simultaneous analysis) | Very High |
| Cost (Instrument) | Moderate | Low to Moderate | High |
| Cost (Operational) | Moderate | Low | High |
| Sample Throughput | Sequential | High (parallel) | Sequential (but very fast) |
| Selectivity | Good | Moderate (can be improved with derivatization) | Excellent (mass-based) |
Visualizing the Workflow
The following diagrams illustrate the typical workflows for each of the discussed analytical methods.
Caption: A typical workflow for the HPLC analysis of this compound in herbal medicine.
Caption: A standard workflow for the HPTLC analysis of this compound in herbal medicine.
Caption: An overview of the UPLC-MS workflow for analyzing this compound.
Conclusion
The choice of an analytical method for the quantification of this compound in herbal medicine depends on the specific requirements of the analysis.
-
HPLC offers a robust and reliable method with good sensitivity and resolution, making it suitable for routine quality control.
-
HPTLC provides a high-throughput and cost-effective screening tool, ideal for analyzing a large number of samples simultaneously.
-
UPLC-MS delivers the highest sensitivity and selectivity, making it the method of choice for trace-level quantification and for complex matrices where interferences are a major concern.
The validation data and experimental protocols presented in this guide, using structurally similar iridoid glycosides as representatives, provide a solid foundation for developing and validating a specific and accurate method for this compound in various herbal preparations.
References
- 1. Development and Validation of an HPLC–PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Validated HPTLC-Densitometric Method for Assay of Aucubin in Vitexagnus-castusL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating 8-Epiloganic Acid from its Epimers by NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, precise stereochemical identification of bioactive compounds is paramount. This guide provides a detailed comparison of 8-Epiloganic Acid and its common epimer, Loganic Acid, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. We present key diagnostic NMR data, a comprehensive experimental protocol, and a workflow for unambiguous differentiation.
The subtle difference in stereochemistry at the C-8 position between this compound and Loganic Acid can significantly impact their biological activity and pharmacological properties. Therefore, robust analytical methods for their distinction are crucial in natural product chemistry and drug discovery. NMR spectroscopy, particularly ¹H and ¹³C NMR, along with 2D techniques like NOESY, offers a powerful tool for the stereochemical elucidation of these iridoid glycosides.
Comparative NMR Data Analysis
The primary means of distinguishing this compound from Loganic Acid lies in the careful analysis of their ¹H and ¹³C NMR spectra. The differing spatial arrangement of the methyl group at C-8 and the hydroxyl group at C-6 leads to distinct chemical shifts (δ) and coupling constants (J) for nearby protons and carbons. Below is a summary of key diagnostic NMR signals that differentiate these two epimers.
| Atom | This compound | Loganic Acid | Key Differentiating Feature |
| ¹H NMR (δ ppm, J in Hz) | ¹H NMR (δ ppm, J in Hz) | ||
| H-8 | ~2.30 (m) | ~2.15 (m) | The H-8 proton in this compound typically resonates slightly downfield compared to Loganic Acid. |
| H-7 | ~1.85 (m) | ~2.05 (m) | The chemical shift of H-7 is influenced by the orientation of the C-8 methyl group. |
| H-10 (CH₃) | ~1.15 (d, J=~7.0) | ~1.10 (d, J=~7.0) | A subtle upfield shift may be observed for the C-10 methyl protons in Loganic Acid. |
| ¹³C NMR (δ ppm) | ¹³C NMR (δ ppm) | ||
| C-8 | ~45.0 | ~42.0 | The C-8 carbon in this compound generally appears at a higher chemical shift. |
| C-7 | ~35.0 | ~38.0 | The chemical shift of C-7 is a reliable indicator of the epimeric configuration. |
| C-10 (CH₃) | ~15.0 | ~13.0 | The C-10 methyl carbon is typically more shielded in Loganic Acid. |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used. The data presented here is a generalized summary based on available literature. For definitive identification, comparison with authenticated standards is recommended.
Stereochemical Confirmation by 2D NMR
While 1D NMR provides significant clues, two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), are indispensable for unambiguous stereochemical assignment. These experiments detect through-space interactions between protons that are in close proximity.
In the case of this compound, a NOE correlation is expected between the H-8 proton and the protons of the C-10 methyl group, as they are on the same face of the cyclopentane ring. Conversely, in Loganic Acid, where the methyl group at C-8 is in the opposite orientation, this NOE interaction will be absent or significantly weaker. Instead, a NOE correlation might be observed between H-8 and other protons on the same side of the ring system.
Experimental Protocol for NMR Analysis
The following protocol outlines a general procedure for the NMR analysis of this compound and its epimers.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆, or D₂O).
-
Ensure the sample is fully dissolved to obtain high-resolution spectra. If necessary, gentle warming or sonication can be applied.
-
Filter the solution through a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.
2. NMR Data Acquisition:
-
All NMR experiments should be performed on a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximity of protons. A mixing time of 300-800 ms is typically used for small molecules.
-
3. Data Processing and Analysis:
-
Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin, etc.).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the coupling patterns and measure the coupling constants (J-values) in the ¹H spectrum.
-
Assign all proton and carbon signals with the aid of 2D NMR data.
-
Carefully analyze the NOESY/ROESY spectrum for key through-space correlations to confirm the stereochemistry at C-8.
Workflow for Differentiation
The following diagram illustrates the logical workflow for differentiating this compound from its epimers using NMR spectroscopy.
By following this systematic approach, researchers can confidently and accurately differentiate this compound from its epimers, ensuring the correct identification of these important natural products for further scientific investigation and development.
Cross-Reactivity of 8-Epiloganic Acid in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection of specific molecules in biological samples is paramount in research and drug development. Immunoassays, while powerful tools, can be susceptible to cross-reactivity, where antibodies bind to molecules structurally similar to the target analyte, leading to inaccurate results. This guide provides a comparative overview of the potential cross-reactivity of 8-Epiloganic Acid in immunoassays. Due to the current lack of direct experimental data on this compound cross-reactivity, this document leverages data from structurally related secoiridoids, namely oleuropein and ligstroside, to provide an informed perspective on potential analytical challenges and considerations.
Structural Comparison: this compound and Related Secoiridoids
This compound belongs to the secoiridoid class of natural compounds, characterized by a cleaved iridoid backbone. Its structure shares significant similarities with other prominent secoiridoids like oleuropein and ligstroside, which are abundant in olive species. The common structural motifs among these molecules, particularly the core secoiridoid skeleton, present a potential for cross-reactivity in immunoassays developed for any of these compounds.
Table 1: Structural and Chemical Properties of this compound, Oleuropein, and Ligstroside
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C₁₆H₂₄O₁₀ | 376.36 | Secoiridoid glucoside with a carboxylic acid group. |
| Oleuropein | C₂₅H₃₂O₁₃ | 540.51 | Ester of elenolic acid with hydroxytyrosol, and a glucose moiety. |
| Ligstroside | C₂₅H₃₂O₁₂ | 524.51 | Ester of elenolic acid with tyrosol, and a glucose moiety. |
The shared elenolic acid-like core is a key determinant for potential antibody recognition and, consequently, cross-reactivity.
Potential Cross-Reactivity in Immunoassays
Given the structural similarities, it is plausible that an antibody developed to detect oleuropein or ligstroside could exhibit cross-reactivity with this compound, and vice-versa. The degree of this cross-reactivity would depend on the specific epitope recognized by the antibody. If the antibody targets a region of the molecule that is common to all three compounds, significant cross-reactivity can be expected.
Table 2: Hypothetical Cross-Reactivity Profile in a Competitive ELISA
The following table presents a hypothetical scenario for the cross-reactivity of these compounds in a competitive ELISA designed for the detection of oleuropein. The percentage of cross-reactivity is a theoretical value to illustrate the potential for interference.
| Compound | Assumed IC50 (ng/mL) | % Cross-Reactivity |
| Oleuropein | 10 | 100% |
| Ligstroside | 50 | 20% |
| This compound | 100 | 10% |
% Cross-Reactivity = (IC50 of Oleuropein / IC50 of Test Compound) x 100
This hypothetical data suggests that in an immunoassay targeting oleuropein, both ligstroside and this compound could potentially generate a signal, leading to an overestimation of the oleuropein concentration. It is crucial for researchers developing or utilizing immunoassays for any of these secoiridoids to perform thorough cross-reactivity studies.
Experimental Protocols
A well-defined experimental protocol is essential for assessing cross-reactivity. The following is a representative protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common format for detecting small molecules like this compound.
Protocol: Competitive ELISA for Secoiridoid Detection
1. Coating of Microplate:
- Dilute the coating antigen (e.g., a protein-secoiridoid conjugate) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
- Add 100 µL of the diluted coating antigen to each well of a 96-well microplate.
- Incubate overnight at 4°C.
- Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
2. Blocking:
- Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
- Incubate for 1-2 hours at room temperature.
- Wash the plate three times with the wash buffer.
3. Competitive Reaction:
- Prepare serial dilutions of the standard (the target secoiridoid) and the test compounds (this compound, oleuropein, ligstroside) in assay buffer.
- In separate tubes, mix 50 µL of each standard or test compound dilution with 50 µL of the primary antibody solution.
- Incubate for 30 minutes at room temperature.
- Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microplate.
- Incubate for 1 hour at room temperature.
- Wash the plate five times with the wash buffer.
4. Detection:
- Add 100 µL of the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) diluted in assay buffer to each well.
- Incubate for 1 hour at room temperature.
- Wash the plate five times with the wash buffer.
5. Substrate Addition and Measurement:
- Add 100 µL of the enzyme substrate (e.g., TMB) to each well.
- Incubate in the dark for 15-30 minutes at room temperature.
- Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
- Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
6. Data Analysis:
- Plot a standard curve of absorbance versus the logarithm of the standard concentration.
- Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal).
- Calculate the percentage of cross-reactivity for each test compound.
Visualizing the Workflow and Relationships
To better understand the experimental process and the relationships between the molecules, the following diagrams are provided.
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Caption: Structural relationship leading to potential cross-reactivity.
Conclusion and Recommendations
While direct experimental data on the cross-reactivity of this compound in immunoassays is not currently available, its structural similarity to other secoiridoids like oleuropein and ligstroside suggests a high potential for such interactions. Researchers working with these compounds should be aware of this possibility and are strongly encouraged to perform comprehensive cross-reactivity testing as part of their assay validation process. The use of highly specific monoclonal antibodies and careful optimization of assay conditions can help to minimize the impact of cross-reactivity. For definitive quantification, especially in complex matrices, orthogonal methods such as liquid chromatography-mass spectrometry (LC-MS) should be considered for confirmation of immunoassay results.
A Comparative Analysis of the Bioactivity of 8-Epiloganic Acid and Its Analogs in Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory bioactivity of the naturally occurring iridoid glycoside, 8-Epiloganic Acid, and its synthetic analog, 8-Epi-7-deoxyloganic Acid. The information presented herein is based on available experimental data and aims to facilitate further research and development in the field of anti-inflammatory therapeutics.
Introduction to this compound
This compound is a naturally occurring iridoid glycoside found in various plants.[1][2] Iridoids are a class of monoterpenoids known for a wide range of biological activities, including anti-inflammatory, neuroprotective, and hepatoprotective effects.[3] The anti-inflammatory properties of iridoids have garnered significant interest in the scientific community for their potential therapeutic applications.
Bioactivity Comparison
Table 1: Comparison of Anti-inflammatory Activity
| Compound Name | Type | Key Bioactivity | Mechanism of Action | Quantitative Data (IC50) |
| This compound | Natural | Presumed Anti-inflammatory | Likely involves inhibition of pro-inflammatory mediators. | Data not available |
| 8-epi-Loganin | Natural | Anti-inflammatory | Inhibition of TPA-induced ear edema. | Not specified |
| 8-Epi-7-deoxyloganic Acid (DLA) | Synthetic Analog | Potent Anti-inflammatory | Inhibition of NO, PGE2, TNF-α, IL-1β, and IL-6 production. Suppression of MAPK/NF-κB signaling cascade. | NO inhibition: IC50 values not explicitly provided in the abstract, but significant inhibition at 12.5, 25, and 50 μM. |
Signaling Pathway: NF-κB Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines. 8-Epi-7-deoxyloganic Acid has been shown to exert its anti-inflammatory effects by inhibiting the activation of this pathway.
Caption: Inhibition of the NF-κB signaling pathway by 8-Epi-7-deoxyloganic Acid.
Experimental Protocols
A key in vitro assay for evaluating the anti-inflammatory potential of compounds like this compound and its analogs is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
Objective: To determine the ability of a test compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in cultured macrophage cells stimulated with LPS.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound and/or its synthetic analogs)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare various concentrations of the test compounds in complete DMEM. After the 24-hour incubation, remove the old media and add 100 µL of fresh media containing the different concentrations of the test compounds to the respective wells.
-
LPS Stimulation: To induce an inflammatory response, add LPS to each well (except for the negative control wells) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for another 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Nitrite Measurement (Griess Assay):
-
Prepare a standard curve of sodium nitrite (0-100 µM) in complete DMEM.
-
Transfer 50 µL of the cell culture supernatant from each well of the 96-well plate to a new 96-well plate.
-
Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of nitrite in the samples using the sodium nitrite standard curve. The percentage of inhibition of NO production is calculated as follows: % Inhibition = [ (NO concentration in LPS-treated cells - NO concentration in compound- and LPS-treated cells) / NO concentration in LPS-treated cells ] x 100
Experimental Workflow
The following diagram illustrates the general workflow for screening and evaluating the anti-inflammatory activity of this compound and its synthetic analogs.
Caption: Experimental workflow for bioactivity comparison.
Conclusion and Future Directions
The available data suggests that this compound and its analogs are promising candidates for the development of novel anti-inflammatory agents. The synthetic analog, 8-Epi-7-deoxyloganic Acid, has demonstrated potent anti-inflammatory activity through the inhibition of the MAPK/NF-κB signaling pathway. However, to fully elucidate the therapeutic potential and establish a clear structure-activity relationship, further research is imperative. The synthesis and biological evaluation of a broader range of this compound analogs are necessary. The experimental protocols and workflow outlined in this guide provide a framework for such future investigations, which will be crucial for advancing these promising natural product-based compounds towards clinical applications.
References
A Guide to Inter-Laboratory Validation of 8-Epiloganic Acid Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of 8-Epiloganic Acid, a key iridoid glycoside of interest in pharmaceutical research. The focus is on providing a framework for inter-laboratory validation by comparing the performance of a validated High-Performance Liquid Chromatography (HPLC) method with the expected performance of a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method. This comparison is supported by a summary of experimental data and detailed methodologies to aid in the selection and validation of the most suitable quantification method for your research needs.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method is critical for the accurate and reliable quantification of this compound in various matrices. While HPLC with UV detection is a widely used and robust technique, LC-MS/MS offers enhanced sensitivity and selectivity, which can be crucial for specific applications. The following table summarizes the key performance parameters for a validated RP-HPLC method for this compound and typical performance characteristics of an LC-MS/MS method for similar iridoid glycosides.
| Performance Parameter | RP-HPLC Method for this compound | Typical LC-MS/MS Method for Iridoid Glycosides |
| Linearity Range | 0.06 - 0.48 µg (r = 0.9999) | 1 - 200 nM (or lower, r² > 0.99) |
| Accuracy (% Recovery) | 98.0% | 85 - 115% |
| Precision (% RSD) | 2.2% (Repeatability) | Intra-day: < 15%, Inter-day: < 15% |
| Limit of Detection (LOD) | Not explicitly stated | Typically in the low ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | Not explicitly stated | Typically in the low ng/mL to pg/mL range |
| Specificity | Good separation from other components | High, based on mass-to-charge ratio |
| Robustness | Generally good for established methods | Can be sensitive to matrix effects |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving reproducible results in an inter-laboratory validation study. Below are the methodologies for the compared analytical techniques, based on established practices and available literature.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the routine quantification of this compound in well-characterized samples.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Hypersil ODS-2 column (4.6 mm × 250 mm, 5 µm) or equivalent.
-
Mobile Phase: Acetonitrile and 0.4% phosphoric acid in water (9:91, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 235 nm.
-
Sample Preparation: Samples should be dissolved in a suitable solvent (e.g., methanol or the mobile phase) and filtered through a 0.45 µm syringe filter before injection.
-
Validation Parameters: The validation of this method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This method is recommended for applications requiring high sensitivity and selectivity, such as the analysis of this compound in complex biological matrices.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 column, such as a Zorbax Extend C18 (e.g., 100 x 2.1 mm, 3.5 µm).[1]
-
Mobile Phase: A gradient elution is typically used, for example, with mobile phase A consisting of 0.1% formic acid in water and mobile phase B consisting of methanol or acetonitrile.[1]
-
Flow Rate: A typical flow rate for LC-MS/MS is in the range of 0.2-0.6 mL/min.
-
Ionization Mode: ESI in either positive or negative ion mode, depending on the analyte's properties.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with at least two transitions (one for quantification and one for confirmation) monitored for the analyte and the internal standard.
-
Sample Preparation: Sample preparation is critical to minimize matrix effects and may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Validation Parameters: The validation should follow the principles of the ICH Q2(R1) guidelines and also consider specific parameters for bioanalytical method validation, such as matrix effect, recovery, and stability.
Inter-Laboratory Validation Workflow
To ensure the reliability and transferability of a quantification method for this compound, a structured inter-laboratory validation study is essential. The following diagram illustrates a typical workflow for such a study.
Signaling Pathway and Logical Relationships
The successful implementation of a validated analytical method within a drug development pipeline follows a logical progression, from initial method selection to its application in routine analysis and quality control. The diagram below outlines these key relationships.
References
comparing the extraction efficiency of different solvents for 8-Epiloganic Acid
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in discovery and development. This guide provides a comparative overview of solvent efficiency for the extraction of 8-Epiloganic Acid, an iridoid glycoside with potential therapeutic applications. The information presented is based on established principles of natural product extraction and data from structurally related compounds, offering a foundational framework for methodological development.
This compound (C₁₆H₂₄O₁₀) is a polar molecule, and as such, its extraction from plant matrices is most effective using polar solvents.[1] The choice of solvent, however, can significantly impact the yield and purity of the extracted compound. This guide explores a range of suitable solvents, from conventional to greener alternatives, and provides a model experimental protocol for their comparative evaluation.
Comparative Extraction Efficiency: A Modeled Overview
While direct comparative studies on the extraction of this compound are not extensively available in the current literature, we can extrapolate from data on other iridoid glycosides to model the expected efficiencies of various solvent systems.[2][3][4] The following table presents hypothetical, yet realistic, extraction yields for this compound from a standardized plant matrix (e.g., 10g of dried leaf powder) to illustrate the potential differences in solvent performance.
| Solvent System | Extraction Method | Temperature (°C) | Time (hours) | Hypothetical Yield (mg/g of dry plant material) | Relative Efficiency (%) |
| Water | Hot Water Bath | 80 | 2 | 5.2 | 86.7 |
| Methanol | Maceration | 25 | 24 | 4.8 | 80.0 |
| Ethanol | Maceration | 25 | 24 | 4.5 | 75.0 |
| 60% Methanol (aq) | Sonication | 40 | 1 | 6.0 | 100.0 |
| 70% Ethanol (aq) | Sonication | 40 | 1 | 5.8 | 96.7 |
| Pressurized Hot Water | PLE | 100 | 0.5 | 5.5 | 91.7 |
This data is illustrative and intended to guide solvent selection. Actual yields will vary depending on the plant material, specific extraction conditions, and analytical methods.
Experimental Protocols for Comparative Solvent Extraction
To rigorously compare the efficiency of different solvents for this compound extraction, a standardized experimental protocol is essential. The following is a detailed methodology for conducting such a study.
Plant Material Preparation
-
Collection and Identification: Collect the plant material (e.g., leaves of a known this compound-containing species) and have it botanically authenticated.
-
Drying: Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight to prevent enzymatic degradation.
-
Grinding: Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
Homogenization: Thoroughly mix the powdered material to ensure homogeneity.
Solvent Extraction Procedure (Example with 60% Methanol)
-
Sample Weighing: Accurately weigh 10 g of the dried plant powder into a conical flask.
-
Solvent Addition: Add 100 mL of 60% aqueous methanol to the flask (a 1:10 solid-to-liquid ratio).
-
Extraction: Place the flask in an ultrasonic bath at 40°C for 1 hour.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Drying and Weighing: Dry the crude extract in a vacuum oven to a constant weight and record the final weight.
This procedure should be repeated for each solvent system being evaluated, keeping all other parameters (sample weight, solid-to-liquid ratio, temperature, and time) constant.
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is the preferred method for the accurate quantification of this compound in the crude extracts.[5][6][7]
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol (e.g., 1 mg/mL). From this, prepare a series of calibration standards of known concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Sample Preparation: Dissolve a known weight of each crude extract in methanol to a specific concentration (e.g., 10 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically around 235 nm).
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solutions. The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.
-
Calculation of Yield:
-
Yield (mg/g) = (Concentration of this compound in extract (mg/mL) * Volume of extract (mL)) / Initial weight of plant material (g).
-
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key steps.
Caption: A flowchart of the general experimental workflow for the extraction and analysis of this compound.
Caption: The logical relationship for quantifying this compound using HPLC with an external standard calibration.
Conclusion
The selection of an appropriate solvent is paramount for the efficient extraction of this compound. Based on the chemical properties of iridoid glycosides, polar solvents, particularly aqueous mixtures of methanol or ethanol, are likely to provide the highest extraction yields. This guide offers a framework for researchers to systematically evaluate and optimize their extraction protocols. The provided methodologies, when followed, will enable the generation of robust and comparable data, accelerating research and development efforts for this promising bioactive compound.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. dream.cnrs.fr [dream.cnrs.fr]
- 3. This compound | C16H24O10 | CID 158144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ris.utwente.nl [ris.utwente.nl]
- 5. researchgate.net [researchgate.net]
- 6. HPLC analysis and cell surface receptor binding activities of the crude aqueous and methanolic extract of Sesamum indicum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Distinguishing Iridoid Glycoside Isomers: A Mass Spectrometry Fragmentation Guide
A detailed comparison of the mass spectrometric fragmentation patterns of 8-Epiloganic Acid and its isomers, providing researchers with a valuable tool for the identification and differentiation of these closely related compounds. This guide includes experimental data and protocols essential for drug development and natural product research.
In the field of natural product chemistry and drug discovery, the accurate identification of isomeric compounds is a critical challenge. Iridoid glycosides, a class of monoterpenoids widely distributed in the plant kingdom, often exist as complex mixtures of isomers. This compound and its related isomers, such as loganic acid, deoxyloganic acid, and geniposidic acid, are of significant interest due to their diverse biological activities. However, their structural similarities make their differentiation by traditional analytical methods difficult. This guide provides a comprehensive comparison of the mass spectrometry fragmentation patterns of this compound and its key isomers, offering a powerful methodology for their unambiguous identification.
Unraveling Isomeric Differences Through Fragmentation Analysis
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as a powerful technique for the structural elucidation of complex natural products. By inducing fragmentation of the parent molecule and analyzing the resulting product ions, subtle structural differences between isomers can be revealed.
A key study on the iridoid glycosides found in honeysuckle berries (Lonicera caerulea L.) provides a foundational understanding of how stereochemistry influences fragmentation.[1][2][3][4][5] This research demonstrated that even epimers, which differ only in the configuration at a single chiral center, can produce distinct fragmentation patterns.
The primary fragmentation pathway for these iridoid glycosides involves the neutral loss of the glucose moiety (162 Da), followed by further fragmentation of the aglycone. Other common neutral losses include water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).[1][2][3][4][5][6] The relative abundances of the resulting fragment ions can serve as a fingerprint for each isomer.
Comparative Fragmentation Data
The following table summarizes the key mass spectral data for this compound and its isomers, compiled from various studies. The fragmentation patterns were primarily obtained using electrospray ionization (ESI) in both positive and negative ion modes.
| Compound | Molecular Formula | [M-H]⁻ (m/z) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) and Neutral Losses |
| This compound | C₁₆H₂₄O₁₀ | 375.1296 | 377.1442 | Data not explicitly detailed in comparative studies. General iridoid fragmentation suggests loss of glucose (162 Da) and subsequent aglycone fragmentation. |
| Loganic Acid | C₁₆H₂₄O₁₀ | 375.1297 | 377.1442 | Negative Mode: 213 [M-H-Glc]⁻, 195 [M-H-Glc-H₂O]⁻, 169 [M-H-Glc-CO₂]⁻. Positive Mode: 215 [M+H-Glc]⁺, 197 [M+H-Glc-H₂O]⁺, 169 [M+H-Glc-H₂O-CO]⁺.[7] |
| 7-epi-Loganic Acid | C₁₆H₂₄O₁₀ | 375.1297 | 377.1442 | Fragmentation patterns show differences in the relative intensities of fragment ions compared to Loganic Acid, particularly in the aglycone region.[7] |
| Deoxyloganic Acid | C₁₆H₂₄O₉ | 359.1342 | 361.1493 | Cleavage of the glycosidic bond is a primary fragmentation step. |
| 8-Epideoxyloganic Acid | C₁₆H₂₄O₉ | 359.1342 | 361.1493 | Similar to Deoxyloganic Acid, with expected subtle differences in fragment ion abundances due to stereochemistry. |
| Geniposidic Acid | C₁₆H₂₂O₁₀ | 373.1135 | 375.1285 | Negative Mode: 211 [M-H-Glc]⁻, 167 [M-H-Glc-CO₂]⁻. |
Experimental Protocol: UPLC-ESI-qTOF-MS/MS Analysis
The following protocol is based on the methodology successfully employed for the analysis of iridoid glycosides in Lonicera caerulea.[1][2][3][4][5] This method is suitable for the comparative fragmentation analysis of this compound and its isomers.
1. Sample Preparation:
-
Extract the plant material or pure compounds with a suitable solvent, such as 80% methanol.
-
Centrifuge the extract to remove any particulate matter.
-
Dilute the supernatant with the initial mobile phase conditions prior to injection.
2. Liquid Chromatography (LC) Conditions:
-
System: Waters Acquity UPLC system.
-
Column: Acquity UPLC HSS T3 C18 column (100 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient tailored to the specific separation needs of the isomers. A typical gradient might start with a low percentage of B, gradually increasing to elute the compounds of interest.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
System: Waters Q-TOF Premier mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI positive and negative.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/h.
-
Desolvation Gas Flow: 600 L/h.
-
Collision Energy: Ramped collision energy (e.g., 10-30 eV) for MS/MS experiments to obtain detailed fragmentation patterns.
-
Data Acquisition: Acquire data in both full scan mode to determine the precursor ions and in MS/MS mode to obtain the fragmentation spectra.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for comparing the fragmentation patterns and the general experimental setup for the LC-MS/MS analysis.
Caption: Logical workflow for isomeric differentiation.
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
The differentiation of this compound from its isomers is achievable through careful analysis of their mass spectrometric fragmentation patterns. By employing high-resolution LC-MS/MS techniques and paying close attention to the relative abundances of key fragment ions, researchers can confidently identify these closely related iridoid glycosides. The experimental protocol and comparative data presented in this guide serve as a valuable resource for scientists and professionals in natural product research and drug development, facilitating the accurate structural elucidation of these important bioactive molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of Iridoids in Edible Honeysuckle Berries (Lonicera caerulea L. var. kamtschatica Sevast.) by UPLC-ESI-qTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Identification of Iridoids in Edible Honeysuckle Berries (Lonicera caerulea L. var. kamtschatica Sevast.) by UPLC-ESI-qTOF-MS/MS | Semantic Scholar [semanticscholar.org]
- 4. Identification of Iridoids in Edible Honeysuckle Berries (Lonicera caerulea L. var. kamtschatica Sevast.) by UPLC-ESI-q… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Assessing the Purity of Commercially Available 8-Epiloganic Acid Standards: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing 8-Epiloganic Acid, the purity of the analytical standard is paramount for accurate experimental results. This guide provides a comparative overview of commercially available this compound standards and details the experimental protocols necessary for their purity assessment.
Comparison of Commercial this compound Standards
Several chemical suppliers offer this compound standards. The table below summarizes the publicly available information on the purity of these standards. It is important to note that while suppliers provide a certificate of analysis with a stated purity, independent verification is often recommended for rigorous scientific research.
| Supplier | Stated Purity | Analytical Methods Mentioned |
| MedChemExpress | 99.76%[1] | LCMS, 1H NMR[1] |
| GlpBio | >98.00%[2] | HPLC, HNMR[2] |
| Alfa Chemistry | Information not readily available | Not specified |
| BOC Sciences | Information not readily available | Not specified |
Note: The absence of a specified purity from a supplier does not necessarily indicate a lower quality product, but rather that this information was not found in publicly accessible documents. Researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed purity information.
Experimental Protocols for Purity Assessment
A comprehensive assessment of an this compound standard involves a combination of chromatographic and spectroscopic techniques to confirm the identity and quantify the purity of the compound, as well as to identify any potential impurities.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a fundamental technique for assessing the purity of non-volatile compounds like this compound. This method separates the main compound from its impurities, and the peak area of the main compound relative to the total peak area provides a quantitative measure of purity.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation of iridoid glycosides.[3][4]
-
Mobile Phase: A gradient elution is often employed to achieve good separation of polar compounds. A typical mobile phase could consist of:
-
Gradient Program: A starting concentration of 5-15% Solvent B, gradually increasing to 95-100% Solvent B over 20-30 minutes. The column should be re-equilibrated to the initial conditions between injections.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: Based on the UV absorbance profile of iridoid glycosides, a wavelength of around 210 nm or 240 nm is typically used.[4]
-
Sample Preparation: Accurately weigh and dissolve the this compound standard in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject a defined volume (e.g., 10 µL) of the sample solution. The purity is calculated by the area percentage method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for both confirming the identity of the main compound and for identifying potential impurities. The mass spectrometer provides mass-to-charge ratio (m/z) information, which can be used to determine the molecular weight of the compound and its fragments.
Methodology:
-
LC System: The same HPLC conditions as described above can be coupled to a mass spectrometer.
-
Mass Spectrometer: An electrospray ionization (ESI) source is commonly used for the analysis of polar molecules like iridoid glycosides.[5] Analysis can be performed in both positive and negative ion modes to obtain comprehensive information.
-
Data Analysis: The mass spectrum of the main peak should correspond to the expected molecular weight of this compound (C16H24O10, MW: 376.36 g/mol )[6]. Any other peaks in the chromatogram can be analyzed to identify potential impurities by their mass spectra. Common adducts in ESI-MS (e.g., [M+H]+, [M+Na]+, [M+HCOO]-) should be considered during data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of the this compound standard. The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a detailed fingerprint of the molecule.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD).
-
Sample Preparation: Dissolve a few milligrams of the this compound standard in the deuterated solvent.
-
Data Analysis: The obtained spectra should be compared with published data for this compound or with a well-characterized reference standard. Any significant unassigned signals may indicate the presence of impurities.
Potential Impurities
Impurities in this compound standards can originate from the synthesis process or from degradation. Potential impurities could include:
-
Epimers and Diastereomers: Structurally similar compounds such as Loganic acid or 7-Epiloganic acid.
-
Degradation Products: Iridoid glycosides can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the cleavage of the glycosidic bond or other structural rearrangements.[7]
-
Residual Solvents and Reagents: Impurities from the manufacturing and purification process.
Visualizing the Assessment Process
To aid in understanding the workflow for assessing the purity of an this compound standard, the following diagrams have been generated.
Caption: Experimental workflow for the purity assessment of this compound standards.
Caption: Logical relationship for comparing and selecting this compound standards.
Conclusion
The purity of chemical standards is a critical factor that can significantly impact the outcome of research and development activities. While commercial suppliers provide a certificate of analysis, this guide highlights the importance of independent verification. By employing a multi-technique approach including HPLC-UV, LC-MS, and NMR, researchers can confidently assess the purity of their this compound standards, ensuring the reliability and reproducibility of their scientific findings. When selecting a standard, it is advisable to consider not only the stated purity but also the comprehensiveness of the analytical data provided by the supplier and, if necessary, to perform in-house verification.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chimia.ch [chimia.ch]
- 6. This compound | C16H24O10 | CID 158144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 8-Epiloganic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 8-Epiloganic Acid, aligning with standard laboratory safety protocols and regulatory requirements.
I. Hazard Profile and Immediate Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a critical aspect of its disposal.
Personal Protective Equipment (PPE): Before handling this compound, it is mandatory to wear appropriate PPE, including:
-
Safety goggles with side-shields
-
Protective gloves
-
Impervious clothing or lab coat
-
Suitable respirator if dust or aerosols may be generated[1]
An accessible safety shower and eye wash station must be available in the handling area[1].
II. Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous chemical waste. Adherence to federal, state, and local regulations is mandatory[2][3][4][5].
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container with "Hazardous Waste" and "this compound"[6][7].
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified[6][8]. It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].
-
Segregate solid and liquid waste forms of this compound into separate, compatible containers[6].
-
-
Container Management:
-
Storage in a Satellite Accumulation Area (SAA):
-
Arrange for Professional Disposal:
-
The precautionary statement P501 explicitly directs to "Dispose of contents/ container to an approved waste disposal plant"[1].
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the collection and disposal of the this compound waste[2][8].
-
Under no circumstances should this compound be disposed of down the drain due to its high aquatic toxicity[1].
-
III. Quantitative Data Summary
While specific quantitative disposal limits are determined by local regulations, the Safety Data Sheet (SDS) provides key information to guide waste management decisions.
| Parameter | Value/Instruction | Source |
| GHS Hazard Statement | H302: Harmful if swallowed | [1] |
| H410: Very toxic to aquatic life with long lasting effects | [1] | |
| Precautionary Statement (Disposal) | P501: Dispose of contents/ container to an approved waste disposal plant | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [1] |
| Storage Temperature | -20°C (powder) or -80°C (in solvent) | [1] |
IV. Experimental Protocols and Methodologies
This document provides procedural guidance for disposal. For experimental protocols involving this compound, researchers should consult their specific experimental designs and institutional standard operating procedures. Waste minimization should be a key consideration in the design of any experiment[2][3][6]. Strategies include ordering the smallest necessary quantities and reducing the scale of experiments where feasible[2][3].
V. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. 8-Epideoxyloganic acid|88668-99-9|MSDS [dcchemicals.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. odu.edu [odu.edu]
- 4. epa.gov [epa.gov]
- 5. dnr.mo.gov [dnr.mo.gov]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. actenviro.com [actenviro.com]
Personal protective equipment for handling 8-Epiloganic Acid
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure safety when handling 8-Epiloganic Acid. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety goggles with side-shields | Protective gloves (e.g., Nitrile) | Laboratory coat | Recommended if not handled in a fume hood |
| Handling solutions | Safety goggles with side-shields | Protective gloves (e.g., Nitrile) | Laboratory coat | Not generally required if handled in a well-ventilated area or fume hood |
| Cleaning spills | Safety goggles with side-shields | Protective gloves (e.g., Nitrile) | Impervious clothing (e.g., chemical-resistant apron or suit) | A suitable respirator is advised, especially for large spills |
| Heating solutions | Safety goggles with side-shields and/or face shield | Protective gloves (e.g., Nitrile) | Laboratory coat | Use a fume hood to avoid inhalation of any vapors |
Safe Handling and Storage Protocols
Handling:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands and skin thoroughly after handling.[1]
Storage:
-
Keep the container tightly sealed in a cool, well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
For long-term storage of the solid, a temperature of -20°C is recommended.[1]
-
Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[2][3]
Emergency Procedures: Chemical Spill Workflow
In the event of a spill, a clear and immediate response is critical to ensure the safety of all laboratory personnel. The following diagram outlines the procedural workflow for managing a spill of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
